7-Fluoro-1,2,3,4-tetrahydroquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLNAFQKGGXCDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)F)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291942 | |
| Record name | 7-Fluoro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939758-75-5 | |
| Record name | 7-Fluoro-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939758-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoro-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 7-Fluoro-1,2,3,4-tetrahydroquinoline
Audience: Researchers, scientists, and drug development professionals.
Abstract
Core Physicochemical Data
The known physicochemical properties of 7-Fluoro-1,2,3,4-tetrahydroquinoline are summarized in the table below. It is important to note that while fundamental properties like molecular weight and formula are established, experimental values for thermal properties and distribution coefficients are not widely published.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 939758-75-5 | [1][2] |
| Molecular Formula | C₉H₁₀FN | [1][2] |
| Molecular Weight | 151.18 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥96% | [1] |
| Melting Point | Data not available. The related compound, 6-Fluoro-1,2,3,4-tetrahydroquinoline, has a melting point of 32-34°C. The parent compound, 1,2,3,4-tetrahydroquinoline, melts at 20°C.[3] | N/A |
| Boiling Point | Data not available. The parent compound, 1,2,3,4-tetrahydroquinoline, boils at 251°C.[3] The isomeric 7-Fluoro-1,2,3,4-tetrahydroisoquinoline boils at 227.6°C at 760 mmHg.[4] | N/A |
| logP (o/w) | Data not available. The parent compound, 1,2,3,4-tetrahydroquinoline, has a calculated logP of 2.290.[5] | N/A |
| pKa | Data not available. | N/A |
| Solubility | Data not available. General solubility tests are required. | N/A |
Experimental Protocols for Physicochemical Characterization
This section details the standard experimental methodologies for determining key physicochemical properties.
Workflow for Physicochemical Characterization
A logical workflow is essential for the systematic characterization of a chemical compound like this compound. The process begins with basic identification and purity assessment, followed by the determination of fundamental physical and chemical properties.
Melting Point Determination
The melting point is a crucial indicator of purity.[6] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.
Methodology: Thiele Tube Method [6]
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[7]
-
Apparatus Setup: The capillary tube is attached to a calibrated thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[8][9]
-
Heating: The thermometer and capillary assembly are immersed in a high-boiling point liquid (e.g., silicone oil or paraffin) within a Thiele tube.[6][9] The side arm of the Thiele tube is heated gently with a Bunsen burner to create a convection current that ensures uniform heating.[6]
-
Observation: The heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[6]
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[7] The melting point is reported as the range T1-T2.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10]
Methodology: Capillary Method [11][12]
-
Sample Preparation: A few milliliters of the liquid sample are placed in a small fusion or test tube.[11][12]
-
Apparatus Setup: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[11] The test tube is then attached to a thermometer.
-
Heating: The assembly is heated in a Thiele tube or an aluminum block.[11][13] The apparatus should be heated slowly and uniformly.[11]
-
Observation: As the liquid heats, air trapped in the capillary tube will expand and exit. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[11]
-
Data Recording: Heating is stopped, and the apparatus is allowed to cool. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]
pKa Determination
The pKa is a measure of the acidity or basicity of a compound. For an amine like this compound, the pKa refers to the dissociation constant of its conjugate acid.
Methodology: Potentiometric Titration [14][15]
-
Sample Preparation: A precise amount of the compound is dissolved in deionized water or a suitable solvent to create a solution of known concentration (e.g., 0.05 kmol/m³).[14][16]
-
Titration: The solution is placed in a beaker with a calibrated pH electrode. A standardized titrant (e.g., a strong acid like HCl for a basic compound) is added in small, precise increments.[14][16]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.[14]
-
Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added.[14] The pKa is the pH value at the half-equivalence point, where half of the amine has been protonated.[14] This corresponds to the inflection point on the titration curve.
Octanol-Water Partition Coefficient (logP) Determination
The logP value is a measure of a compound's lipophilicity and is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[17] It is defined as the logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.[17]
Methodology: Shake-Flask Method [17][18]
-
Phase Preparation: n-Octanol is saturated with water, and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) is saturated with n-octanol.[19] This creates the two immiscible phases for the experiment.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (or a mixture of both).[19] The mixture is placed in a separatory funnel and shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached. The mixture is then left to stand for complete phase separation.[18][19]
-
Concentration Measurement: The concentration of the compound in each phase (the octanol layer and the aqueous layer) is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[18]
-
Calculation: The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Aqueous Phase]. The logP is the base-10 logarithm of P.[17]
Solubility Determination
Solubility is a fundamental property indicating the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
Methodology: Qualitative and Semi-Quantitative Analysis [20][21]
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, 5% HCl, 5% NaOH, 5% NaHCO₃, and organic solvents like ethanol, diethyl ether, and hexane.[20][22]
-
Procedure:
-
Classification:
-
Soluble in water: Indicates the presence of polar functional groups. The pH of the aqueous solution should be tested with litmus or a pH meter to determine if the compound is acidic or basic.[22][23]
-
Insoluble in water, soluble in 5% HCl: Strongly suggests the presence of a basic functional group, such as an amine.[22][23]
-
Insoluble in water, soluble in 5% NaOH: Suggests the presence of an acidic functional group.[22][23]
-
Solubility in organic solvents: Provides information about the overall polarity of the molecule.[21]
-
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 4. 7-Fluoro-1,2,3,4-tetrahydroisoquinoline [myskinrecipes.com]
- 5. 1,2,3,4-tetrahydroquinoline, 635-46-1 [thegoodscentscompany.com]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. byjus.com [byjus.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. byjus.com [byjus.com]
- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. acdlabs.com [acdlabs.com]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 19. agilent.com [agilent.com]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. chem.ws [chem.ws]
- 22. scribd.com [scribd.com]
- 23. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide to 7-Fluoro-1,2,3,4-tetrahydroquinoline (CAS: 939758-75-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif is recognized as a key building block in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, its spectroscopic data, and a discussion of its current and potential applications in biomedical research. The strategic incorporation of a fluorine atom onto the tetrahydroquinoline scaffold can significantly influence the compound's physicochemical and pharmacological properties, making it a valuable tool for the development of novel therapeutic agents, particularly those targeting neurological disorders.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular formula of C₉H₁₀FN.[1] The presence of the fluorine atom, a bioisostere of the hydrogen atom, can alter properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.
| Property | Value | Reference |
| CAS Number | 939758-75-5 | [2] |
| Molecular Formula | C₉H₁₀FN | [1][2] |
| Molecular Weight | 151.18 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥96% | [1] |
| Storage | Keep in a dark place, sealed in dry, room temperature. |
Synthesis
A regioselective preparation of this compound has been reported, involving the cyclization of catecholamines followed by deoxyfluorination.[3] The following is a representative experimental protocol based on established synthetic strategies for related compounds.
Experimental Protocol: Synthesis of this compound
Materials:
-
Appropriate catecholamine precursor
-
N-protecting group reagents
-
Deoxyfluorination agent (e.g., DAST, Deoxofluor)
-
Solvents (e.g., dichloromethane, acetonitrile)
-
Reagents for workup and purification (e.g., sodium bicarbonate, brine, magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
N-Protection of Catecholamine: The starting catecholamine is first protected at the nitrogen atom using a suitable protecting group (e.g., Boc, Cbz). This step is crucial for directing the subsequent cyclization reaction.
-
Cyclization: The N-protected catecholamine undergoes an oxidative cyclization to form the corresponding 6,7-dihydroxy-1,2,3,4-tetrahydroquinoline derivative.
-
Deoxyfluorination: The dihydroxy intermediate is then subjected to a deoxyfluorination reaction. The choice of the deoxyfluorination agent and reaction conditions is critical to achieve regioselectivity for the 7-position. The nature of the N-protecting group can significantly influence the regioselectivity of this step.[3]
-
Deprotection: The N-protecting group is removed under appropriate conditions (e.g., acid treatment for Boc group) to yield the final product, this compound.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure compound.
Note: This is a generalized protocol. For a detailed, step-by-step procedure, it is essential to consult the primary literature describing the synthesis.[3]
Spectroscopic Data
The structure of this compound is confirmed by various spectroscopic methods. While the raw spectra are typically available from suppliers upon request, the expected key features are summarized below.
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic and aliphatic protons of the tetrahydroquinoline core, with splitting patterns influenced by the fluorine substitution. |
| ¹³C NMR | Resonances for the nine carbon atoms, with the carbon atom attached to the fluorine exhibiting a characteristic large coupling constant (¹JCF). |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (151.18 g/mol ). |
| Infrared (IR) Spectroscopy | Absorption bands characteristic of N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and a strong C-F stretching vibration. |
Note: Detailed spectral data can be obtained from suppliers such as ChemicalBook.[4]
Biological Activity and Applications
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5] The introduction of a fluorine atom in the 7-position can modulate these activities.
Neurological Disorders
Fluorinated tetrahydroisoquinolines, close structural analogs of this compound, are utilized in neuroscience research to investigate neurotransmitter systems.[6] These compounds serve as key intermediates in the development of drugs targeting neurological disorders.[6] The fluorine substitution can enhance properties such as metabolic stability and blood-brain barrier penetration, which are crucial for CNS-acting drugs.
Anticancer Potential
Derivatives of the 1,2,3,4-tetrahydroquinoline core have been investigated as potential anticancer agents. For instance, certain derivatives have been identified as inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ), a therapeutic target in prostate cancer. While specific studies on the anticancer activity of this compound are not widely published, its role as a scaffold suggests potential for the development of novel anticancer agents.
Other Potential Applications
The unique electronic properties conferred by the fluorine atom make this compound a valuable building block for creating compounds with potential anti-inflammatory and analgesic properties.[6]
Future Perspectives
This compound represents a versatile scaffold with significant potential in drug discovery and development. Future research efforts could focus on:
-
Elucidation of Specific Biological Targets: Identifying the specific enzymes, receptors, or signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to understand the impact of substitutions on biological activity.
-
Development of Novel Therapeutics: Utilizing this compound as a starting point for the design and synthesis of new drugs for a variety of diseases.
Conclusion
This technical guide has provided a comprehensive overview of this compound, covering its fundamental properties, synthesis, spectroscopic characterization, and potential applications. As a key building block in medicinal chemistry, this compound holds promise for the development of novel therapeutic agents, and further research into its biological activities is warranted.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. scholar.ui.ac.id [scholar.ui.ac.id]
- 4. This compound(939758-75-5) 1H NMR spectrum [chemicalbook.com]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
7-Fluoro-1,2,3,4-tetrahydroquinoline: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 7-Fluoro-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates key chemical data, proposes detailed experimental protocols for its synthesis and analysis, and explores its potential biological activities, particularly as a modulator of the NF-κB signaling pathway.
Core Compound Data
A summary of the essential quantitative data for this compound is presented below.
| Property | Value |
| Molecular Weight | 151.18 g/mol |
| Chemical Formula | C₉H₁₀FN |
| CAS Number | 939758-75-5 |
| Physical Form | Solid |
| Purity (Typical) | ≥96% |
Proposed Experimental Protocols
Due to the limited availability of specific, published experimental protocols for this compound, the following methodologies are proposed based on established procedures for analogous tetrahydroquinoline derivatives. These protocols provide a robust starting point for synthesis and analytical characterization.
Synthesis: Reductive Amination of 3-Fluoroaniline
This proposed synthesis is based on the well-established reductive amination reactions used for the preparation of tetrahydroquinolines.
Materials:
-
3-Fluoroaniline
-
Acrolein
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 3-fluoroaniline (1 equivalent) in ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acrolein (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Add 10% Pd/C catalyst (5 mol%) to the reaction mixture.
-
Transfer the flask to a hydrogenation apparatus.
-
Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr shaker).
-
Stir the reaction vigorously at room temperature for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield this compound.
-
Dry the purified product under vacuum.
Analytical Characterization
This protocol outlines the parameters for acquiring ¹H and ¹³C NMR spectra to confirm the structure of the synthesized compound.
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence
-
Number of Scans: 16
-
Relaxation Delay: 2.0 seconds
-
Acquisition Time: 3.0 seconds
-
Spectral Width: 16 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 seconds
-
Acquisition Time: 1.5 seconds
-
Spectral Width: 240 ppm
-
Temperature: 298 K
This proposed method is for assessing the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA)
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Potential Biological Activity and Signaling Pathways
Derivatives of tetrahydroquinoline have been identified as potent inhibitors of the Nuclear Factor-kappa B (NF-κB) transcriptional activity.[1][2] NF-κB is a critical signaling pathway involved in inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.
Proposed Mechanism of Action: NF-κB Pathway Inhibition
While the precise mechanism for this compound has not been elucidated, it is hypothesized to interfere with the canonical NF-κB signaling pathway. The diagram below illustrates the key steps in this pathway, highlighting potential points of inhibition.
References
7-Fluoro-1,2,3,4-tetrahydroquinoline chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinoline, a fluorinated heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details the available physicochemical data, provides a key experimental protocol for its synthesis, and outlines the spectroscopic characteristics of the molecule.
Chemical Structure and Properties
This compound is a derivative of tetrahydroquinoline with a fluorine atom substituted at the 7th position of the aromatic ring. Its chemical structure is depicted below:
The core structure consists of a benzene ring fused to a piperidine ring. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.
Physicochemical Data
A summary of the available quantitative data for this compound is presented in the table below. It is important to note that while some properties are available from commercial suppliers, experimentally determined values for properties such as melting and boiling points are not consistently reported in the literature.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FN | --INVALID-LINK-- |
| Molecular Weight | 151.18 g/mol | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Purity | ≥96% | --INVALID-LINK-- |
| CAS Number | 939758-75-5 | --INVALID-LINK-- |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process involving the cyclization of a catecholamine derivative followed by deoxyfluorination. A key method is described in the publication "Regio-complementary preparation of 6- And 7-fluoro-1,2,3,4-tetrahydroquinolines via the cyclization of catecholamines followed by deoxyfluorination".[1] While the full experimental details from this specific paper are not publicly available, a general workflow can be inferred.
General Synthesis Workflow
The synthesis involves the formation of a dihydroxy-tetrahydroquinoline intermediate from a protected catecholamine, followed by a regioselective deoxyfluorination to yield the target compound.
General synthetic workflow for this compound.
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of this compound. While full spectra are typically provided by suppliers upon request, general information regarding the expected spectroscopic characteristics is outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, influenced by the fluorine substitution, as well as signals for the protons of the saturated piperidine ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms in the molecule, with the chemical shifts of the aromatic carbons being particularly affected by the electron-withdrawing fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to:
-
N-H stretching vibrations in the region of 3300-3500 cm⁻¹.
-
C-H stretching vibrations of the aromatic and aliphatic portions of the molecule around 2850-3100 cm⁻¹.
-
C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.
-
A C-F stretching vibration, typically observed in the 1000-1400 cm⁻¹ range.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (151.18 g/mol ). Fragmentation patterns would likely involve the loss of small neutral molecules or radicals from the aliphatic ring.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information regarding the specific biological activities and associated signaling pathways of this compound. The broader class of tetrahydroquinolines is known to exhibit a wide range of biological effects, and fluorination is a common strategy in medicinal chemistry to enhance drug-like properties. Therefore, this compound represents a potential candidate for biological screening in various therapeutic areas.
Experimental Workflow for Biological Screening
For researchers interested in investigating the biological effects of this compound, a general experimental workflow for initial screening is proposed below.
Proposed workflow for the biological evaluation of this compound.
Conclusion
This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This guide has summarized the available information on its chemical structure, properties, and a key synthetic approach. While detailed biological data is currently lacking, the provided workflow offers a starting point for its pharmacological evaluation. Further research is warranted to fully elucidate the chemical and biological characteristics of this compound.
References
An In-depth Technical Guide to the Solubility of 7-Fluoro-1,2,3,4-tetrahydroquinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 7-Fluoro-1,2,3,4-tetrahydroquinoline in organic solvents. Due to a lack of publicly available quantitative data, this document focuses on providing a detailed experimental protocol for researchers to determine the solubility in their solvents of interest.
Introduction
This compound is a fluorinated derivative of tetrahydroquinoline. The introduction of a fluorine atom can significantly alter the physicochemical properties of the parent molecule, including its solubility, lipophilicity, and metabolic stability. Understanding the solubility of this compound in various organic solvents is crucial for its application in drug discovery, chemical synthesis, and formulation development.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
| Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
| Dichloromethane (DCM) | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
| Chloroform | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
| Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
| Acetonitrile | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
| Tetrahydrofuran (THF) | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
| N,N-Dimethylformamide (DMF) | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[1][2]
3.1. Materials
-
This compound (solid, high purity)
-
Organic solvents of interest (analytical grade or higher)
-
Glass vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.[1]
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[3]
-
-
Phase Separation:
-
After the equilibration period, remove the vial from the shaker and let it stand to allow the excess solid to sediment.
-
To ensure complete removal of undissolved solids, centrifuge the vial at a high speed.[4]
-
Carefully withdraw an aliquot of the supernatant using a syringe, ensuring not to disturb the solid pellet.
-
Filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining micro-particles.[3]
-
-
Quantification:
-
HPLC Method (Recommended):
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Develop a suitable HPLC method (select appropriate column, mobile phase, flow rate, and detector wavelength).
-
Inject the standard solutions to generate a calibration curve.
-
Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution.
-
-
UV-Vis Spectrophotometry Method (Alternative):
-
Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Dilute the filtered saturated solution with a known factor to ensure the absorbance falls within the linear range of the Beer-Lambert law.
-
Measure the absorbance of the diluted sample.
-
Calculate the concentration of the diluted sample from the calibration curve and then determine the concentration of the saturated solution.
-
-
3.3. Data Reporting
Solubility should be reported in mg/mL and/or mol/L at the specified temperature. It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results.
Visualizations
The following diagrams illustrate the key workflows described in this guide.
Caption: Experimental workflow for solubility determination.
Caption: Logical flow from inputs to output in solubility testing.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 7-Fluoro-1,2,3,4-tetrahydroquinoline
Disclaimer: As of December 2025, a publicly available, fully assigned ¹H NMR spectrum detailing chemical shifts and coupling constants for 7-Fluoro-1,2,3,4-tetrahydroquinoline could not be located in peer-reviewed literature or spectral databases. The following guide is a professional projection based on established principles of NMR spectroscopy and data from analogous structures. The provided data table is a hypothetical representation intended for instructional purposes.
This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of this compound, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the structural elucidation of this compound using proton NMR spectroscopy.
Predicted ¹H NMR Data
The anticipated ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of substituent effects, known chemical shift ranges for aromatic and aliphatic protons in similar heterocyclic systems, and typical proton-proton and proton-fluorine coupling constants.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~6.85 | dd | J(H5-H6) ≈ 8.5, J(H5-F) ≈ 9.0 | 1H |
| H-6 | ~6.60 | ddd | J(H6-H5) ≈ 8.5, J(H6-H8) ≈ 2.5, J(H6-F) ≈ 5.0 | 1H |
| H-8 | ~6.55 | dd | J(H8-H6) ≈ 2.5, J(H8-F) ≈ 10.0 | 1H |
| N-H | Variable (broad s) | s (broad) | - | 1H |
| H-2 | ~3.30 | t | J(H2-H3) ≈ 5.5 | 2H |
| H-4 | ~2.75 | t | J(H4-H3) ≈ 6.0 | 2H |
| H-3 | ~1.90 | p | J(H3-H2) ≈ 5.5, J(H3-H4) ≈ 6.0 | 2H |
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following is a standard protocol for acquiring a high-resolution ¹H NMR spectrum of a heterocyclic amine like this compound.
2.1 Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice. For observing exchangeable protons like N-H, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.
2.2 NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): -2 to 12 ppm.
-
Data Processing: Fourier transformation, phase correction, and baseline correction.
Spin-Spin Coupling Network
The spin-spin coupling interactions are crucial for assigning the proton signals in the ¹H NMR spectrum. The expected couplings for this compound are visualized in the diagram below.
Caption: Predicted ¹H-¹H and ¹H-¹⁹F spin-spin coupling pathways in this compound.
This guide provides a foundational understanding of the ¹H NMR spectrum of this compound for research and development purposes. Experimental verification is essential to confirm the proposed spectral assignments.
Technical Guide: 13C NMR Data for 7-Fluoro-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) data for 7-Fluoro-1,2,3,4-tetrahydroquinoline. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted 13C NMR chemical shifts obtained from computational methods. Such predictive approaches are increasingly vital in modern chemical research, offering a reliable means of spectral estimation for novel or uncharacterized molecules.[1] This document also outlines a standard experimental protocol for the acquisition of 13C NMR spectra for similar heterocyclic compounds, providing a framework for experimental validation.
Data Presentation
The predicted 13C NMR chemical shifts for this compound, dissolved in a standard NMR solvent such as CDCl3, are summarized in the table below. The carbon atoms are numbered according to the standard IUPAC nomenclature for the quinoline ring system.
| Carbon Atom | Predicted Chemical Shift (δ) in ppm |
| C2 | 47.2 |
| C3 | 26.5 |
| C4 | 22.8 |
| C4a | 144.9 |
| C5 | 128.9 |
| C6 | 115.1 (J-C-F coupling expected) |
| C7 | 157.8 (J-C-F coupling expected) |
| C8 | 114.5 (J-C-F coupling expected) |
| C8a | 122.3 |
Note: The chemical shifts presented are predicted values and may vary from experimental results. The presence of fluorine will result in through-bond carbon-fluorine (J-C-F) coupling, which will manifest as splitting of the signals for C6, C7, and C8 in a high-resolution spectrum.
Experimental Protocols
The following section details a standard methodology for the acquisition of a 13C NMR spectrum for fluoro-substituted tetrahydroquinoline derivatives.
1. Sample Preparation:
-
Sample Purity: The sample of this compound should be of high purity (>95%) to avoid interference from impurities in the spectrum.
-
Solvent: Approximately 10-20 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common choice.
-
Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.
2. NMR Spectrometer Setup:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for better signal dispersion and sensitivity.
-
Nucleus: The spectrometer is tuned to the 13C frequency (e.g., approximately 100 MHz for a 400 MHz 1H spectrometer).
-
Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on a Bruker instrument) is used to obtain a proton-decoupled 13C spectrum.
-
Acquisition Time: Typically set to 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative data is desired.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 200-250 ppm is typically sufficient to cover the expected range of chemical shifts for organic molecules.
4. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is processed using a Fourier transform to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The spectrum is referenced by setting the TMS signal to 0.00 ppm.
Mandatory Visualization
The following diagram illustrates the molecular structure of this compound with the IUPAC numbering of the carbon atoms and their corresponding predicted 13C NMR chemical shifts.
References
Commercial Suppliers and Technical Guide for 7-Fluoro-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial sources for 7-Fluoro-1,2,3,4-tetrahydroquinoline, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details key technical data from various suppliers, outlines a representative synthetic protocol, and explores a potential signaling pathway through which this class of compounds may exert its biological effects.
Commercial Availability
This compound is available from a range of chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing key specifications to facilitate procurement for research and development purposes.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Sigma-Aldrich | 939758-75-5 | C₉H₁₀FN | 151.18 | ≥97% |
| Santa Cruz Biotechnology | 939758-75-5 | C₉H₁₀FN | 151.18 | Not specified |
| CymitQuimica | 939758-75-5 | C₉H₁₀FN | 151.1808 | 96% |
| MySkinRecipes | 406923-91-9 (Isoquinoline) | C₉H₁₀FN | 151.18 | 97% |
| Chem-Impex | 406923-91-9 (Isoquinoline HCl) | C₉H₁₀FN·HCl | 187.68 | ≥96% (HPLC) |
Physicochemical Properties
| Property | Value | Reference |
| Physical Form | Solid | [1] |
| Boiling Point | 227.6 °C at 760 mmHg (for isoquinoline analog) | [2] |
Experimental Protocols
Representative Synthesis of a Fluorinated Tetrahydroquinoline Derivative
This protocol describes the reduction of a fluorinated dihydroquinoline to the corresponding tetrahydroquinoline.
Materials:
-
8-Fluoro-3,4-dihydroisoquinoline (or analogous fluoro-quinoline precursor)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the starting fluoro-dihydroquinoline (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the reaction mixture in an ice/water bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 8-fluoro-1,2,3,4-tetrahydroisoquinoline can be further purified by column chromatography on silica gel if necessary.[3][4]
Potential Biological Activity and Signaling Pathway
Derivatives of 1,2,3,4-tetrahydroquinoline have been investigated for their potential as anticancer agents. One of the key targets identified for this class of compounds is the Retinoic Acid Receptor-related Orphan Receptor γ (RORγ).[5] RORγ is a nuclear receptor that has been implicated in the progression of several cancers, including castration-resistant prostate cancer, where it drives the expression of the androgen receptor (AR).[6][7][8]
The following diagram illustrates a plausible signaling pathway through which a this compound derivative, acting as a RORγ inverse agonist, could inhibit prostate cancer cell proliferation.
Caption: RORγ inverse agonist action of this compound.
In this proposed mechanism, the this compound derivative acts as an inverse agonist to RORγ, inhibiting its activity. This prevents the translocation of RORγ to the nucleus and subsequent transcriptional activation of the androgen receptor (AR) gene. The resulting decrease in AR protein levels leads to a reduction in cancer cell proliferation and survival.[5][6][7]
Furthermore, tetrahydroquinoline derivatives have been shown to affect intracellular calcium homeostasis and induce apoptosis in breast cancer cells, suggesting multiple potential mechanisms of action.[9] Other studies have implicated tetrahydroquinolines in the modulation of the PI3K/AKT/mTOR signaling pathway in colorectal cancer.[10] The G-protein coupled estrogen receptor (GPER) has also been identified as a target for tetrahydroquinoline analogs in breast cancer, influencing pathways such as Hippo/YAP/TAZ.[11][12][13][14][15]
The diverse biological activities of the tetrahydroquinoline scaffold highlight the potential of this compound as a valuable building block for the development of novel therapeutics. Further research is warranted to fully elucidate its specific mechanisms of action and therapeutic potential.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 7-Fluoro-1,2,3,4-tetrahydroisoquinoline [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROR-γ drives androgen receptor expression and represents a therapeutic target in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting castration-resistant prostate cancer with a novel RORγ antagonist elaiophylin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostate cancer: ROR-γ drives androgen receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of tetrahydroquinoline derivatives on the intracellular Ca2+ homeostasis in breast cancer cells (MCF-7) and its relationship with apoptosis. [ve.scielo.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Interaction of GPER-1 with the endocrine signaling axis in breast cancer [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. JCI - Estrogen regulates Hippo signaling via GPER in breast cancer [jci.org]
- 14. Frontiers | Estrogen Signaling in ERα-Negative Breast Cancer: ERβ and GPER [frontiersin.org]
- 15. GPER Function in Breast Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Fluoro-1,2,3,4-tetrahydroquinoline: Safety, Handling, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and potential therapeutic applications of 7-Fluoro-1,2,3,4-tetrahydroquinoline. This document is intended for professionals in the fields of chemical research and drug development and consolidates available data on its chemical properties, safe handling procedures, and its emerging role in targeting significant signaling pathways in disease.
Chemical and Physical Properties
This compound, identified by CAS Number 939758-75-5, is a fluorinated derivative of tetrahydroquinoline. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of the parent molecule, often enhancing metabolic stability and binding affinity to biological targets.[1] While detailed experimental data for this specific compound is not extensively published, data from suppliers and related compounds provide essential information.
| Property | Value | Reference |
| CAS Number | 939758-75-5 | [1][2] |
| Molecular Formula | C₉H₁₀FN | [1][3] |
| Molecular Weight | 151.18 g/mol | [1][3] |
| Physical Form | Solid | [2][4] |
| Purity | Typically ≥96% | [4] |
| Boiling Point | 232.8°C at 760 mmHg | [3] |
| Flash Point | 94.6°C | [3] |
| Density | 1.107 g/cm³ | [3] |
Safety and Handling
As with any research chemical, this compound should be handled with care by trained personnel in a well-ventilated laboratory setting. The following safety information is based on data for the compound and its close analogs, such as 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride.[5][6]
Hazard Identification:
Based on available information from chemical suppliers, this compound is classified with the following hazard statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
The signal word for this compound is "Warning" and the corresponding pictogram is GHS07 (exclamation mark).[2]
Precautionary Measures and Personal Protective Equipment (PPE):
| Precautionary Code | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER/doctor if you feel unwell. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Hazardous Combustion Products: Carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride may be produced in a fire.[6] Firefighters should wear self-contained breathing apparatus.
Storage:
Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]
Experimental Protocols
General Synthetic Approach
The synthesis of this compound would likely involve a multi-step process starting from a commercially available fluorinated aniline or a related precursor. A general, conceptual workflow is presented below. A common strategy for synthesizing substituted tetrahydroquinolines involves the nitration of a tetrahydroquinoline core, followed by reduction of the nitro group to an amine, which can then be further modified. For instance, 1,2,3,4-tetrahydroquinoline can be nitrated using a mixture of concentrated nitric and sulfuric acids at low temperatures.[7]
Caption: A conceptual workflow for the synthesis of this compound.
Biological Evaluation: mTOR Inhibition Assay (Adapted from related compounds)
Tetrahydroquinoline derivatives have been investigated as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway.[8][9] An in vitro antiproliferative assay, such as the MTT assay, can be used to assess the cytotoxic effects of the compound on cancer cell lines.
MTT Assay Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) and a normal cell line (e.g., VERO) in appropriate media.[8]
-
Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Caption: A generalized workflow for evaluating cytotoxicity using the MTT assay.
Biological Significance and Signaling Pathways
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Current research suggests that this compound and related compounds may exert their effects through the modulation of key signaling pathways implicated in cancer and autoimmune diseases.
mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Tetrahydroquinoline derivatives have been designed and synthesized as potential mTOR inhibitors.[8][9] By inhibiting mTOR, these compounds can potentially halt the uncontrolled growth of cancer cells.
Caption: Inhibition of the mTOR signaling pathway by this compound.
RORγ Signaling Pathway
The Retinoic acid receptor-related Orphan Receptor gamma (RORγ) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are involved in autoimmune diseases. RORγ has also been identified as a potential therapeutic target in several cancers, including prostate cancer.[7][10] 1,2,3,4-Tetrahydroquinoline derivatives have been identified as novel RORγ inverse agonists.[7][10] An inverse agonist not only blocks the receptor but also reduces its constitutive activity.
Caption: Inverse agonism of RORγ by this compound.
Conclusion
This compound is a promising scaffold for the development of novel therapeutics, particularly in the areas of oncology and autoimmune diseases. While comprehensive safety and experimental data for this specific compound are still emerging, information from analogous structures provides a solid foundation for its safe handling and exploration. Further research into its synthesis, biological activity, and mechanism of action is warranted to fully elucidate its therapeutic potential. Researchers and drug development professionals should proceed with appropriate caution, adhering to established safety protocols, as they investigate the properties and applications of this intriguing molecule.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 939758-75-5 [sigmaaldrich.com]
- 3. This compound | 939758-75-5 [chemnet.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding the Integrity of 7-Fluoro-1,2,3,4-tetrahydroquinoline: A Technical Guide to Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the recommended storage conditions, handling procedures, and stability considerations for 7-Fluoro-1,2,3,4-tetrahydroquinoline. Adherence to these guidelines is critical to ensure the compound's purity, stability, and suitability for research and drug development applications.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper storage and handling. While specific data for this compound is limited, the properties of related tetrahydroquinolines provide valuable insights.
| Property | Data Summary |
| Molecular Formula | C₉H₁₀FN |
| Molecular Weight | 151.18 g/mol |
| Appearance | Typically a solid or liquid. |
| Solubility | Soluble in organic solvents. The hydrochloride salt form generally exhibits enhanced aqueous solubility. |
| Moisture Sensitivity | The hydrochloride salt is often cited as being moisture-sensitive. The free base may also be sensitive to atmospheric moisture. |
| Air Sensitivity | While not definitively established for this specific compound, similar heterocyclic amines can be susceptible to oxidation. Storage under an inert atmosphere is a prudent measure. |
| Thermal Stability | Stable under recommended storage conditions. Avoid exposure to high temperatures to prevent degradation. |
Recommended Storage Conditions
To maintain the integrity of this compound, it is imperative to store it under controlled conditions. The following table summarizes the recommended storage parameters based on information from safety data sheets and best practices for analogous compounds.
| Parameter | Recommended Condition |
| Temperature | 2-8°C or 0-8°C. Refrigeration is consistently recommended. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to mitigate the risk of oxidation and reaction with atmospheric moisture. |
| Container | Keep in a tightly sealed, light-resistant container. Amber glass vials with airtight septa are ideal. |
| Environment | Store in a dry, cool, and well-ventilated place away from incompatible materials. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases should be stored separately to prevent potentially hazardous reactions. |
Experimental Protocols
General Handling Workflow for Air- and Moisture-Sensitive Compounds
Given the potential sensitivity of this compound, particularly its hydrochloride salt, employing proper techniques for handling air- and moisture-sensitive materials is crucial. The following workflow outlines the recommended procedure.
Protocol for a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to accurately quantify the compound and detect any degradation products over time. The following is a proposed starting point for developing such a method, based on common practices for quinoline derivatives.
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Purified water (18 MΩ·cm)
-
Formic acid or phosphoric acid
-
Ammonium acetate or potassium phosphate buffer components
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions (Initial):
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | 254 nm (or scan for optimal wavelength) |
| Injection Vol. | 10 µL |
Forced Degradation Study Protocol:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize before injection.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
Analyze all stressed samples using the developed HPLC method to ensure that any degradation peaks are well-resolved from the main compound peak. Method validation should be performed according to ICH guidelines.
Potential Signaling Pathway Involvement
While the specific signaling pathways modulated by this compound are not yet fully elucidated, research on the broader class of tetrahydroquinoline derivatives suggests potential interactions with key cellular signaling cascades, such as the mTOR and RORγ pathways, which are critical in cancer cell proliferation and immune responses.
Hypothetical mTOR Signaling Pathway Inhibition
Some substituted tetrahydroquinolines have been investigated as inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation.
Hypothetical RORγ Inverse Agonism
Derivatives of tetrahydroquinoline have also been identified as inverse agonists of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ), a nuclear receptor involved in immune regulation and the development of certain cancers.
Conclusion
The chemical integrity of this compound is paramount for its successful application in research and development. Strict adherence to the recommended storage conditions, including refrigeration under an inert atmosphere, is essential. Proper handling techniques for air- and moisture-sensitive compounds should be employed to prevent degradation. The development of a validated stability-indicating HPLC method is critical for long-term stability assessment. While its precise biological targets are under investigation, related compounds show promise in modulating key signaling pathways, highlighting the importance of maintaining the compound's purity for reliable experimental outcomes.
Methodological & Application
Synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinoline derivatives. This class of compounds is of significant interest in medicinal chemistry due to its prevalence in bioactive molecules with potential applications as antimicrobial and anticancer agents.
Introduction
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals. The introduction of a fluorine atom at the 7-position can significantly modulate the physicochemical and biological properties of these molecules, including metabolic stability, binding affinity, and bioavailability. Derivatives of this compound have shown promise as inhibitors of key biological targets, making their synthesis a critical area of research for the development of new therapeutic agents.
Applications in Drug Development
Antimicrobial Agents: Fluoroquinolone antibiotics, a well-established class of antibacterial drugs, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][2][3][4][5][6] The this compound core can be incorporated into novel antibiotic designs to combat the growing threat of antimicrobial resistance.
Anticancer Agents: Several studies have highlighted the potential of 1,2,3,4-tetrahydroquinoline derivatives in oncology. These compounds have been shown to act as inverse agonists for the retinoic acid receptor-related orphan receptor γ (RORγ), a target in prostate cancer.[7][8] Additionally, they have been identified as inhibitors of the NF-κB signaling pathway and can induce autophagy through the PI3K/AKT/mTOR pathway in cancer cells, demonstrating their potential as novel anticancer therapeutics.[9][10]
Synthetic Strategies
The synthesis of this compound derivatives can be achieved through several strategic approaches, primarily involving the reduction of a 7-fluoroquinoline precursor or the construction of the tetrahydroquinoline ring system from acyclic starting materials.
Method 1: Catalytic Hydrogenation of 7-Fluoroquinoline
A common and direct method for the synthesis of this compound is the catalytic hydrogenation of 7-fluoroquinoline. This method offers high yields and selectivity under various reaction conditions.
Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Quantitative Data for Catalytic Hydrogenation
| Entry | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5% Pd/C | H₂ (gas) | - | - | - | 93-98 | [11] |
| 2 | RuCl₃·xH₂O | H₃N-BH₃ | - | Ambient | - | High | [12] |
| 3 | CoBr₂·H₂O/terpyridine | NH₃·BH₃ | - | Ambient | - | High | [12] |
| 4 | Fluorine-modified Cobalt | H₂O (electrocatalytic) | 1.0 M KOH/dioxane | Ambient | - | up to 94 | [13][14][15] |
| 5 | Ru(OTf)(TsDPEN)(η⁶-cymene) | H₂ (gas) | Solvent-free | - | - | High | [16] |
Detailed Experimental Protocol: Hydrogenation using Pd/C
-
Reaction Setup: To a solution of 7-fluoroquinoline (1 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a high-pressure reactor, add 5% Palladium on carbon (10 mol%).
-
Hydrogenation: Seal the reactor and purge with hydrogen gas three times. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, carefully release the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure this compound.
Method 2: Alternative Synthetic Routes
While catalytic hydrogenation is a primary method, other synthetic strategies offer access to a wider range of substituted derivatives.
1. Deoxyfluorination of Hydroxytetrahydroquinolines: A regioselective synthesis can be achieved through the cyclization of N-protected catecholamines to form a dihydroxytetrahydroquinoline intermediate, followed by deoxyfluorination to introduce the fluorine atom at the desired position.[17]
2. Domino Reactions: Multi-component domino reactions, such as a reduction-reductive amination sequence starting from 2-nitroaryl ketones, provide an efficient route to construct the tetrahydroquinoline core in a single pot.[11]
3. Synthesis from Acyclic Precursors: The Bischler–Napieralski reaction, involving the cyclization of an N-acyl-β-phenylethylamine followed by reduction of the resulting dihydroisoquinoline intermediate, can be adapted for the synthesis of the tetrahydroquinoline ring system.[18] Another innovative approach involves the oxidative cleavage of indene derivatives to a dicarbonyl intermediate, which then undergoes a double reductive amination with a primary amine to form the tetrahydroquinoline ring.[19]
Signaling Pathways and Mechanism of Action
The biological activity of this compound derivatives is attributed to their interaction with specific cellular targets and signaling pathways.
Antimicrobial Mechanism of Action
Caption: Mechanism of action of fluoroquinolone antibiotics.
Anticancer Signaling Pathways
Caption: Potential anticancer signaling pathways modulated by this compound derivatives.
Conclusion
The synthesis of this compound derivatives offers a versatile platform for the development of novel therapeutic agents. The synthetic routes described, particularly catalytic hydrogenation, provide efficient access to the core scaffold. The demonstrated biological activities of these compounds in targeting key pathways in cancer and infectious diseases underscore their potential in drug discovery and development. The provided protocols and data serve as a valuable resource for researchers in this field.
References
- 1. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoroquinolone antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 13. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Highly enantioselective hydrogenation of quinolines under solvent-free or highly concentrated conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. scholar.ui.ac.id [scholar.ui.ac.id]
- 18. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 19. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for 7-Fluoro-1,2,3,4-tetrahydroquinoline in Medicinal Chemistry
Introduction
7-Fluoro-1,2,3,4-tetrahydroquinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry. The incorporation of a fluorine atom at the 7-position of the tetrahydroquinoline scaffold can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, making it an attractive starting point for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, particularly focusing on its application in the development of anticancer agents and kinase inhibitors.
Applications in Medicinal Chemistry
The this compound scaffold has been successfully incorporated into a variety of biologically active compounds. Its derivatives have shown promise as potent inhibitors of key signaling pathways implicated in cancer and inflammatory diseases.
Anticancer Drug Discovery:
Derivatives of this compound have been investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is frequently dysregulated in various human cancers, and its inhibition is a validated strategy for cancer therapy. The fluorine substitution can contribute to favorable interactions within the ATP-binding pocket of these kinases.
Additionally, the tetrahydroquinoline core is a key structural motif in the development of Retinoic acid receptor-related orphan receptor γ (RORγ) inverse agonists. RORγ is a potential therapeutic target in several cancers, including prostate cancer.[2]
Kinase Inhibitors:
The structural features of this compound make it an excellent scaffold for the design of various kinase inhibitors. The tetrahydroquinoline core can serve as a hinge-binding motif, while the fluorine atom can modulate the electronic properties and conformational preferences of the molecule, leading to improved potency and selectivity.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of representative compounds synthesized using a tetrahydroquinoline scaffold, highlighting the potential of this chemical class. While not all compounds are direct derivatives of this compound, they provide valuable structure-activity relationship (SAR) insights for the design of new analogs.
Table 1: Anticancer Activity of Tetrahydroquinolinone Derivatives [1]
| Compound | HCT-116 IC₅₀ (µM) | A-549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 19b | ~13 | Not Reported | >50 |
| 19c | ~13 | Not Reported | >50 |
| 19e | ~13 | Not Reported | >50 |
| 20a | ~13 | Not Reported | >50 |
| 20d | ~13 | Not Reported | >50 |
Note: The original research paper indicates that these compounds exhibited cytotoxicity at approximately 13 µM in HCT-116 cells.[1] The derivatives in this study possess a 3-fluorophenyl group, not a 7-fluoro-tetrahydroquinoline core, but demonstrate the anticancer potential of fluorinated quinoline structures.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the this compound building block and its subsequent functionalization.
Protocol 1: Regioselective Preparation of this compound
This protocol describes a method for the regioselective synthesis of this compound from catecholamines via a cyclization and deoxyfluorination strategy.[3]
Materials:
-
Appropriate N-protected catecholamine precursor
-
Reagents for cyclization (e.g., acid or base catalysts)
-
Deoxyfluorination reagent (e.g., DAST, Deoxo-Fluor)
-
Anhydrous solvents (e.g., dichloromethane, THF)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Cyclization of N-protected catecholamine:
-
Dissolve the N-protected catecholamine in an appropriate anhydrous solvent.
-
Add the cyclization reagent and stir the reaction mixture at the specified temperature and time as determined by the nature of the protecting group and substrate.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 7-hydroxy-1,2,3,4-tetrahydroquinoline intermediate by silica gel column chromatography.
-
-
Deoxyfluorination:
-
Dissolve the purified 7-hydroxy-1,2,3,4-tetrahydroquinoline intermediate in an anhydrous solvent such as dichloromethane under an inert atmosphere.
-
Cool the solution to the appropriate temperature (typically -78 °C or 0 °C).
-
Slowly add the deoxyfluorination reagent (e.g., DAST) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the required duration.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Protocol 2: N-Sulfonylation of this compound for RORγ Inverse Agonists
This protocol outlines the synthesis of N-sulfonylated this compound derivatives, a key step in the development of RORγ inverse agonists.[2]
Materials:
-
This compound
-
Appropriate arylsulfonyl chloride (e.g., 4-fluorophenylsulfonyl chloride)
-
Base (e.g., pyridine, triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add the base (e.g., pyridine, 2.0 eq) to the solution and cool to 0 °C.
-
Add the arylsulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-sulfonylated this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by tetrahydroquinoline derivatives and a general experimental workflow for their synthesis and evaluation.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of a 7-Fluoro-THQ derivative.
Caption: RORγ signaling pathway and its inhibition by a 7-Fluoro-THQ inverse agonist.
Caption: General experimental workflow for the development of bioactive 7-Fluoro-THQ derivatives.
References
- 1. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholar.ui.ac.id [scholar.ui.ac.id]
Application Notes and Protocols for N-arylation Reactions of 7-Fluoro-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the N-arylation of 7-fluoro-1,2,3,4-tetrahydroquinoline, a key transformation in the synthesis of novel therapeutic agents. The N-aryl tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] The introduction of a fluorine atom at the 7-position can significantly modulate the physicochemical and pharmacological properties of these molecules, including metabolic stability and binding affinity to biological targets.
The construction of the C-N bond to form N-aryl tetrahydroquinolines is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. The two most prominent and effective methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[2][3]
Catalytic Systems for N-Arylation
1. Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction is a powerful and versatile method for the formation of C-N bonds.[2] It typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial and often requires optimization for a specific substrate. Sterically hindered biarylphosphine ligands have shown high efficiency for the N-arylation of a wide range of amines.[2]
2. Copper-Catalyzed Ullmann Condensation: The Ullmann condensation is a classical method for N-arylation that has seen significant improvements with the development of new catalyst systems.[3] Modern Ullmann-type reactions can be carried out under milder conditions than the traditional high-temperature procedures. These reactions often utilize a copper(I) salt as the catalyst, often in the presence of a ligand such as a diamine or an amino acid.
Generalized Reaction Conditions
The selection of the appropriate catalytic system and reaction conditions is critical for achieving high yields and purity of the desired N-arylated product. Below is a summary of typical conditions for both the Buchwald-Hartwig and Ullmann N-arylation reactions of substrates similar to this compound.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, or preformed Pd-ligand complexes (1-5 mol%) | CuI, Cu₂O, or Cu(OAc)₂ (5-20 mol%) |
| Ligand | Biarylphosphines (e.g., XPhos, RuPhos, BrettPhos) or ferrocenylphosphines (e.g., dppf) (1.2-2 equiv. relative to Pd) | 1,10-Phenanthroline, L-proline, or N,N'-dimethylethylenediamine (10-40 mol%) |
| Base | NaOtBu, KOtBu, Cs₂CO₃, or K₃PO₄ (1.5-3.0 equiv.) | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-4.0 equiv.) |
| Solvent | Toluene, Dioxane, or THF | DMF, DMSO, or NMP |
| Temperature | 80-120 °C | 100-160 °C |
| Aryl Halide | Ar-I, Ar-Br, Ar-Cl, or Ar-OTf | Ar-I or Ar-Br |
| Typical Yield | 70-95% | 60-85% |
Experimental Protocols
The following are representative experimental protocols for the N-arylation of this compound. These protocols are based on established procedures for similar substrates and may require optimization for specific aryl halides.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and the aryl bromide (1.2 mmol) to the flask.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-7-fluoro-1,2,3,4-tetrahydroquinoline.
Protocol 2: Copper-Catalyzed Ullmann N-Arylation
This protocol provides a general method for the copper-catalyzed N-arylation of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vial, add CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Add this compound (1.0 mmol) and the aryl iodide (1.2 mmol).
-
Add anhydrous DMSO (4 mL) via syringe.
-
Seal the vial and purge with an inert atmosphere (N₂ or Ar).
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl-7-fluoro-1,2,3,4-tetrahydroquinoline.
Visualizations
Caption: General scheme of the N-arylation reaction.
Caption: Experimental workflow for Buchwald-Hartwig N-arylation.
References
The Role of 7-Fluoro-1,2,3,4-tetrahydroquinoline in the Development of mTOR Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is a common hallmark of various human cancers, making it a prime target for therapeutic intervention. The 7-Fluoro-1,2,3,4-tetrahydroquinoline scaffold has emerged as a promising heterocyclic core for the design of novel mTOR inhibitors. The introduction of a fluorine atom at the 7-position can modulate the physicochemical properties of the molecule, potentially enhancing its metabolic stability, binding affinity, and overall efficacy. These application notes provide an overview of the role of this compound in the development of mTOR inhibitors, including synthetic protocols, and methods for evaluating their biological activity.
Data Presentation: Anti-proliferative Activity of Tetrahydroquinoline-Based mTOR Inhibitor Analogs
While direct mTOR kinase inhibitory data for this compound-based compounds is not extensively available in the public domain, the anti-proliferative activity of closely related fluoro-substituted tetrahydroquinoline derivatives has been evaluated in various cancer cell lines. This data serves as a crucial indicator of the potential of this scaffold in developing effective anti-cancer agents that target the mTOR pathway. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative morpholine-substituted tetrahydroquinoline derivatives with fluorine-containing moieties.[1][2][3]
| Compound ID | Modifications on Tetrahydroquinoline Core | Cancer Cell Line | IC50 (µM) |
| 10d | N-(3-fluoro-5-(trifluoromethyl)benzoyl) | A549 (Lung Carcinoma) | 0.062 ± 0.01 |
| MCF-7 (Breast Adenocarcinoma) | 0.58 ± 0.11 | ||
| MDA-MB-231 (Breast Adenocarcinoma) | 1.003 ± 0.008 | ||
| 10e | N-(3,5-bis(trifluoromethyl)benzoyl) | A549 (Lung Carcinoma) | 0.033 ± 0.003 |
| 10h | N-(3,5-bis(trifluoromethyl)benzoyl) on a modified THQ | MCF-7 (Breast Adenocarcinoma) | 0.087 ± 0.007 |
Note: The IC50 values represent the concentration of the compound required to inhibit the proliferation of the cancer cell lines by 50% and are an indirect measure of mTOR pathway inhibition.
Mandatory Visualizations
Caption: The mTOR Signaling Pathway and the Point of Inhibition.
Caption: General Experimental Workflow for Developing 7-Fluoro-THQ based mTOR Inhibitors.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a regioselective method for the preparation of the core scaffold, this compound, adapted from a deoxyfluorination strategy.[4]
Materials:
-
N-protected catecholamine precursor
-
Reagents for cyclization (e.g., acid or base catalysts)
-
Deoxyfluorination reagent (e.g., Deoxofluor)
-
Anhydrous solvents (e.g., Dichloromethane, Acetonitrile)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Cyclization of N-protected Catecholamine:
-
Dissolve the N-protected catecholamine precursor in an appropriate anhydrous solvent.
-
Add the cyclization agent and stir the reaction mixture at the specified temperature and time to form the 6,7-dihydroxy-1,2,3,4-tetrahydroquinoline intermediate. The choice of N-protecting group can influence the regioselectivity of the subsequent fluorination.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel to obtain the dihydroxy intermediate.
-
-
Deoxyfluorination:
-
Dissolve the purified 6,7-dihydroxy-1,2,3,4-tetrahydroquinoline intermediate in an anhydrous solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the deoxyfluorination reagent (e.g., Deoxofluor) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the required duration, monitoring by TLC.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
-
Protocol 2: Derivatization of this compound to Potential mTOR Inhibitors
This protocol outlines a general procedure for the N-acylation of the this compound core with various benzoyl chlorides, based on methodologies for similar tetrahydroquinoline derivatives.[1][2][3]
Materials:
-
This compound
-
Substituted benzoyl chloride (e.g., 3-fluoro-5-(trifluoromethyl)benzoyl chloride)
-
A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve this compound in the anhydrous solvent under an inert atmosphere.
-
Add the non-nucleophilic base to the solution and stir for a few minutes.
-
Add the substituted benzoyl chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with water and perform an aqueous workup.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the final N-acylated this compound derivative.
-
Characterize the final compound using 1H NMR, 13C NMR, and mass spectrometry.
Protocol 3: In Vitro mTOR Kinase Assay (IC50 Determination)
This protocol describes a general method to determine the direct inhibitory activity of the synthesized compounds on mTOR kinase.
Materials:
-
Recombinant active mTOR enzyme
-
Inactive S6K1 or 4E-BP1 as substrate
-
Synthesized this compound derivatives (test compounds)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Phospho-specific antibodies for the substrate (e.g., anti-phospho-S6K1 (Thr389) or anti-phospho-4E-BP1 (Thr37/46))
-
Detection system (e.g., ELISA-based or Western Blot)
-
96-well plates
Procedure:
-
Prepare a serial dilution of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the recombinant mTOR enzyme and the substrate to the kinase assay buffer.
-
Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).
-
Detect the level of substrate phosphorylation using an appropriate method:
-
ELISA: Use a phospho-specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric or chemiluminescent substrate.
-
Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific antibody.
-
-
Quantify the signal for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 4: Cellular Anti-proliferative Assay (MTT Assay)
This protocol measures the effect of the synthesized compounds on the proliferation of cancer cells, providing an indication of their cellular efficacy.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO).
-
Incubate the cells for 48-72 hours.
-
Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value from the dose-response curve.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel and potent mTOR inhibitors. The synthetic accessibility of this core and the potential for diverse functionalization at the nitrogen atom allow for the systematic exploration of the structure-activity relationship to optimize potency and selectivity. The provided protocols offer a foundational framework for researchers to synthesize, derivatize, and evaluate the biological activity of new chemical entities based on this promising scaffold in the ongoing quest for more effective cancer therapeutics.
References
- 1. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholar.ui.ac.id [scholar.ui.ac.id]
Application of 7-Fluoro-1,2,3,4-tetrahydroquinoline in the Synthesis of RORγ Inverse Agonists
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Retinoic acid receptor-related orphan receptor gamma (RORγ) is a crucial nuclear receptor that functions as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[1][2][3][4] Dysregulation of the RORγ signaling pathway is implicated in the pathophysiology of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease, as well as certain types of cancer.[1][2][4] Consequently, RORγ has emerged as a significant therapeutic target for the development of novel immunomodulatory and anti-cancer agents. Inverse agonists of RORγ are small molecules that suppress the constitutive activity of the receptor, leading to a reduction in the expression of its target genes and subsequent amelioration of disease phenotypes.[2][5]
The 1,2,3,4-tetrahydroquinoline scaffold has been identified as a promising chemical starting point for the development of potent and selective RORγ inverse agonists.[4][6][7] Specifically, derivatives incorporating a 7-fluoro-1,2,3,4-tetrahydroquinoline core have demonstrated significant potential. This document provides a detailed overview of the application of this chemical moiety in the synthesis of RORγ inverse agonists, including experimental protocols, quantitative data, and visual representations of the relevant biological and experimental pathways.
RORγ Signaling Pathway
RORγ, upon binding to its response elements (ROREs) in the promoter regions of target genes, recruits coactivators to initiate transcription.[5] Inverse agonists function by binding to the ligand-binding domain (LBD) of RORγ, inducing a conformational change that promotes the recruitment of corepressors instead of coactivators, thereby inhibiting gene transcription.[8]
Caption: RORγ Signaling Pathway and Mechanism of Inverse Agonism.
Experimental Protocols
The synthesis of RORγ inverse agonists based on the this compound scaffold generally involves a multi-step process. The following is a representative protocol adapted from published literature.[4]
General Synthetic Workflow
Caption: General Synthetic Workflow for 7-Fluoro-THQ based RORγ Inverse Agonists.
Protocol 1: Synthesis of N-(1-((4-Fluorophenyl)sulfonyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
Step 1: Synthesis of 1-((4-Fluorophenyl)sulfonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.5 eq) to the solution and cool to 0 °C.
-
Add 4-fluorobenzenesulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with DCM.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of 1-((4-Fluorophenyl)sulfonyl)-7-fluoro-6-nitro-1,2,3,4-tetrahydroquinoline
-
Dissolve the product from Step 1 (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Pour the reaction mixture onto ice and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
Step 3: Synthesis of 6-Amino-1-((4-fluorophenyl)sulfonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline
-
Dissolve the nitro compound from Step 2 (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (3.0 eq).
-
Heat the mixture to reflux for 4 hours.
-
Filter the hot reaction mixture through celite and wash with ethanol.
-
Concentrate the filtrate and extract with ethyl acetate.
-
Dry the organic layer and concentrate to yield the amino derivative.
Step 4: Synthesis of N-(1-((4-Fluorophenyl)sulfonyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
-
Dissolve the amino derivative from Step 3 (1.0 eq) in pyridine.
-
Add benzenesulfonyl chloride (1.2 eq) at 0 °C.
-
Stir the reaction at room temperature for 6 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with 1N HCl, saturated sodium bicarbonate, and brine.
-
Dry, filter, and concentrate the organic layer.
-
Purify the final compound by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes the in vitro activity of representative 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists.[4]
| Compound ID | RORγ Transcriptional Activity IC50 (μM) | Cell Viability (22Rv1 cells) IC50 (μM) |
| 11a | 0.25 | 8.5 |
| 11c | 0.18 | 6.3 |
| 11d | 0.21 | 7.1 |
| 11i | 0.32 | 9.8 |
| 11j | 0.28 | 8.9 |
| 13e (XY039) | 0.09 | 4.2 |
| 14a (XY077) | 0.15 | 5.5 |
Data is illustrative and based on published findings.[4] IC50 values represent the concentration of the compound required to inhibit 50% of the RORγ transcriptional activity or cell viability.
Structure-Activity Relationship (SAR)
The development of 1,2,3,4-tetrahydroquinoline-based RORγ inverse agonists has been guided by structure-activity relationship studies.[4][9] Key findings include:
-
N1-Sulfonyl Group: The presence of a sulfonyl group at the N1 position of the tetrahydroquinoline ring is crucial for activity. Aryl sulfonyl groups, particularly those with electron-withdrawing substituents like fluorine, generally exhibit good potency.
-
C7-Substituent: A fluorine atom at the C7 position is well-tolerated and can enhance metabolic stability and cell permeability.
-
C6-Amine Substituents: The nature of the substituent on the C6-amino group significantly influences the inverse agonist activity. A second sulfonamide group at this position has been shown to be a key interaction motif with the RORγ ligand-binding domain.
Conclusion
The this compound scaffold serves as a valuable platform for the design and synthesis of potent and selective RORγ inverse agonists. The synthetic routes are well-established, allowing for systematic exploration of structure-activity relationships. The resulting compounds have demonstrated promising in vitro and in vivo activity, highlighting their potential as therapeutic candidates for a range of autoimmune and inflammatory diseases, as well as certain cancers. Further optimization of this chemical series could lead to the development of clinically viable drug candidates targeting the RORγ pathway.
References
- 1. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation | MDPI [mdpi.com]
- 9. Structure-activity relationship-guided development of retinoic acid receptor-related orphan receptor gamma (RORγ)-selective inverse agonists with a phenanthridin-6(5H)-one skeleton from a liver X receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 7-Fluoro-1,2,3,4-tetrahydroquinoline in Anticancer Drug Discovery
Introduction
The 7-fluoro-1,2,3,4-tetrahydroquinoline scaffold is an emerging privileged structure in the field of anticancer drug discovery. The incorporation of a fluorine atom at the 7th position of the tetrahydroquinoline core can significantly enhance the pharmacological properties of the molecule, including metabolic stability, binding affinity to target proteins, and overall efficacy. This document provides an overview of the applications of this scaffold, detailing the synthesis of its derivatives, their mechanisms of action, and protocols for their evaluation as potential anticancer agents.
Key Mechanisms of Action
Derivatives of the this compound scaffold have been shown to exert their anticancer effects through various mechanisms, primarily by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis. These include:
-
Inverse Agonism of Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ): Certain derivatives act as inverse agonists of RORγ, a nuclear receptor implicated in the progression of several cancers, including prostate cancer. By inhibiting RORγ transcriptional activity, these compounds can suppress tumor growth.[1][2]
-
Modulation of the PI3K/AKT/mTOR Signaling Pathway: This pathway is frequently hyperactivated in cancer, promoting cell growth and survival. Fluoro-substituted tetrahydroquinoline derivatives have been developed to induce autophagy and inhibit cancer cell proliferation by targeting components of this critical pathway.
-
Inhibition of the NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer by promoting cell proliferation and suppressing apoptosis.[3][4][5] Tetrahydroquinoline derivatives have been identified as potent inhibitors of NF-κB signaling, suggesting a potential therapeutic strategy for cancers with aberrant NF-κB activation.[3][4]
Data Presentation
The following tables summarize the in vitro anticancer activity of representative fluoro-substituted tetrahydroquinoline derivatives against various cancer cell lines.
Table 1: Antiproliferative Activity of RORγ Inverse Agonists
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 11c | 22Rv1 (Prostate) | Not explicitly stated, but showed potent inhibition of RORγ activity | [1] |
| 13e (XY039) | 22Rv1 (Prostate) | Antiproliferative activity demonstrated | [1] |
| 14a (XY077) | 22Rv1 (Prostate) | Antiproliferative activity demonstrated | [1] |
Note: The primary publication focused on the inhibition of RORγ transcriptional activity, with antiproliferative effects demonstrated but specific IC50 values not provided in the abstract.
Table 2: Cytotoxic Activity of a PI3K/AKT/mTOR Pathway Modulator
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 20d | HCT-116 (Colon) | Micromolar concentrations | |
| 20d | A-549 (Lung) | > 50 | |
| 20d | MCF-7 (Breast) | > 50 |
Note: Compound 20d is a (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Protocol 1: Synthesis of N-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide Derivatives (RORγ Inverse Agonists)
Objective: To synthesize a library of 7-amino-1,2,3,4-tetrahydroquinoline derivatives and subsequently couple them with various sulfonyl chlorides.
Materials:
-
7-Nitro-1,2,3,4-tetrahydroquinoline
-
(4-Fluorophenyl)sulfonyl chloride
-
Pyridine
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Sulfonylation of 7-nitro-1,2,3,4-tetrahydroquinoline:
-
Dissolve 7-nitro-1,2,3,4-tetrahydroquinoline in pyridine.
-
Add (4-fluorophenyl)sulfonyl chloride portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Reduction of the Nitro Group:
-
To a solution of the sulfonated nitro compound in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Reflux the mixture for 4 hours.
-
Filter the hot reaction mixture through celite and wash with ethanol.
-
Concentrate the filtrate and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate and concentrate to yield the 7-amino derivative.
-
-
Final Sulfonylation:
-
Dissolve the 7-amino derivative in DCM and pyridine.
-
Add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride) at 0 °C.
-
Stir the reaction at room temperature for 6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over sodium sulfate and concentrate.
-
Purify the final compound by silica gel column chromatography.
-
Protocol 2: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, A-549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: Luciferase Reporter Assay for NF-κB Activity
Objective: To assess the inhibitory effect of the compounds on NF-κB transcriptional activity.
Materials:
-
HEK293T cells stably transfected with an NF-κB luciferase reporter plasmid.
-
Complete cell culture medium.
-
24-well plates.
-
Synthesized compounds dissolved in DMSO.
-
TNF-α (Tumor Necrosis Factor-alpha) or LPS (Lipopolysaccharide) as an inducer.
-
Luciferase Assay System (e.g., Promega).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the reporter cells in a 24-well plate and incubate for 24 hours.
-
-
Compound Treatment and Induction:
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Induce NF-κB activity by adding TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL).
-
Incubate for an additional 6-8 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Transfer the cell lysate to a luminometer tube or a white-walled 96-well plate.
-
Add the luciferase substrate and measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to the protein concentration of the cell lysate.
-
Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the induced, untreated control.
-
Visualizations
Signaling Pathways and Workflows
References
- 1. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of inflammatory mediators and cell migration by 1,2,3,4-tetrahydroquinoline derivatives in LPS-stimulated BV2 microglial cells via suppression of NF-κB and JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Substituted Tetrahydroquinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of substituted tetrahydroquinolines, a crucial scaffold in medicinal chemistry due to its prevalence in natural products and pharmacologically active compounds. The following sections outline key synthetic methodologies, including the Povarov reaction, reductive amination, and catalytic hydrogenation, complete with experimental procedures, quantitative data, and workflow visualizations.
Povarov Reaction: A Multicomponent Approach to Tetrahydroquinolines
The Povarov reaction is a powerful and versatile method for the synthesis of tetrahydroquinolines, often performed as a one-pot, three-component reaction involving an aniline, an aldehyde, and an electron-rich alkene.[1][2] This formal aza-Diels-Alder reaction is typically catalyzed by a Lewis acid.[1][3]
Experimental Protocol: General Procedure for the Three-Component Povarov Reaction
This protocol describes a general method for the synthesis of 2,4-disubstituted tetrahydroquinolines.
Materials:
-
Aniline derivative (1.0 eq)
-
Aldehyde derivative (1.0 eq)
-
Electron-rich alkene (e.g., 2,3-dihydrofuran, ethyl vinyl ether) (1.2 eq)
-
Lewis acid catalyst (e.g., InCl₃, Sc(OTf)₃, AlCl₃) (10 mol%)
-
Anhydrous solvent (e.g., ethanol, toluene, acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aniline (1.0 eq), aldehyde (1.0 eq), and the Lewis acid catalyst (10 mol%).
-
Add the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes to facilitate the in situ formation of the imine.
-
Add the electron-rich alkene (1.2 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 45-110°C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted tetrahydroquinoline.
Data Presentation: Povarov Reaction of Various Substrates
| Entry | Aniline | Aldehyde | Alkene | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Benzaldehyde | 2,3-Dihydrofuran | InCl₃ (10) | EtOH | Reflux | 7 | 92 | [5] |
| 2 | 4-Methoxyaniline | Benzaldehyde | 2,3-Dihydrofuran | InCl₃ (10) | EtOH | Reflux | 6 | 95 | [5] |
| 3 | 4-Chloroaniline | Benzaldehyde | 2,3-Dihydrofuran | InCl₃ (10) | EtOH | Reflux | 8 | 89 | [5] |
| 4 | Aniline | 4-Nitrobenzaldehyde | 2,3-Dihydrofuran | InCl₃ (10) | EtOH | Reflux | 7 | 94 | [5] |
| 5 | Aniline | Benzaldehyde | Ethyl vinyl ether | AlCl₃ (10) | CH₃CN | 45 | 4 | 85 | [4] |
| 6 | 4-Methoxyaniline | 4-Chlorobenzaldehyde | Ethyl vinyl ether | Cu(OTf)₂ (10) | Toluene | 45 | 6 | 80 | [4] |
Visualization: Povarov Reaction Workflow
Caption: Workflow for the three-component Povarov reaction.
Reductive Amination for Tetrahydroquinoline Synthesis
Reductive amination provides a route to tetrahydroquinolines, often through a domino reaction commencing with the reduction of a nitro group on an aromatic ring, followed by intramolecular cyclization and subsequent reduction.[6]
Experimental Protocol: Tandem Reduction-Reductive Amination
This protocol describes the synthesis of tetrahydroquinolines from 2-nitroaryl precursors.[6]
Materials:
-
2-Nitroaryl precursor (e.g., 2-nitrochalcone) (1.0 eq)
-
Hydrogenation catalyst (e.g., 5% Pd/C)
-
Solvent (e.g., methanol, ethanol, dichloromethane)
-
Hydrogen source (hydrogen gas or a transfer hydrogenation reagent)
-
Filtration agent (e.g., Celite)
Procedure:
-
Dissolve the 2-nitroaryl precursor in a suitable solvent in a reaction vessel appropriate for hydrogenation.
-
Add the hydrogenation catalyst (e.g., 5% Pd/C). The catalyst loading may need to be optimized.[6]
-
Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm) or add a hydrogen transfer reagent.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the substituted tetrahydroquinoline.
Data Presentation: Reductive Amination Synthesis of Tetrahydroquinolines
| Entry | Substrate | Catalyst | Conditions | Yield (%) | Reference |
| 1 | 2-Nitrochalcone | 5% Pd/C | H₂ (1 atm), CH₂Cl₂, rt, 12h | 90 | [6] |
| 2 | 1-(2-Nitrophenyl)-3-phenylprop-2-en-1-one | 5% Pd/C | H₂ (1 atm), CH₂Cl₂, rt, 12h | 85 | [6] |
| 3 | 3-(4-Chlorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one | 5% Pd/C | H₂ (1 atm), CH₂Cl₂, rt, 14h | 88 | [6] |
| 4 | 1-(2-Nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 5% Pd/C | H₂ (1 atm), CH₂Cl₂, rt, 12h | 92 | [6] |
Visualization: Reductive Amination Workflow
Caption: Workflow for tandem reductive amination.
Catalytic Hydrogenation of Quinolines
The direct hydrogenation of substituted quinolines is a straightforward method to obtain the corresponding 1,2,3,4-tetrahydroquinolines. Various catalytic systems can be employed for this transformation.[7]
Experimental Protocol: General Procedure for Catalytic Hydrogenation
This protocol outlines a general procedure for the hydrogenation of quinolines using a cobalt-based catalyst.[8]
Materials:
-
Substituted quinoline (1.0 eq)
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) (5 mol%)
-
Zinc powder (50 mol%)
-
Water
-
Hydrogen gas
Procedure:
-
In a 4 mL glass vial equipped with a magnetic stirring bar, add the substituted quinoline (0.5 mmol), Co(OAc)₂·4H₂O (6.2 mg, 0.025 mmol, 5 mol%), and zinc powder (16.3 mg, 0.25 mmol, 50 mol%).
-
Add water (1.5 mL) to the vial.
-
Place the vial in a high-pressure reactor, seal it, and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 30 bar.
-
Stir the reaction mixture at the desired temperature (e.g., 70°C) for 15 hours.
-
After cooling to room temperature, carefully release the pressure.
-
Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired tetrahydroquinoline.
Data Presentation: Catalytic Hydrogenation of Substituted Quinolines
| Entry | Substrate | Catalyst System | Temp (°C) | Time (h) | Pressure (bar) | Yield (%) | Reference |
| 1 | Quinoline | Co(OAc)₂·4H₂O / Zn | 70 | 15 | 30 | 95 | [8] |
| 2 | 2-Methylquinoline | Co(OAc)₂·4H₂O / Zn | 70 | 15 | 30 | 98 | [8] |
| 3 | 6-Methylquinoline | Co(OAc)₂·4H₂O / Zn | 70 | 15 | 30 | 96 | [8] |
| 4 | 2-Phenylquinoline | Co(OAc)₂·4H₂O / Zn | 100 | 15 | 30 | 94 | [8] |
| 5 | 6-Bromoquinoline | Co(OAc)₂·4H₂O / Zn | 70 | 15 | 30 | 92 | [8] |
Biological Relevance and Signaling Pathways
Tetrahydroquinoline derivatives have been investigated for a wide range of biological activities, including as anticancer agents. Some derivatives have been shown to induce autophagy in cancer cells by modulating the PI3K/AKT/mTOR signaling pathway.[9]
Visualization: PI3K/AKT/mTOR Signaling Pathway Inhibition by Tetrahydroquinoline Derivatives
Caption: Inhibition of the PI3K/AKT/mTOR pathway by tetrahydroquinolines.
References
- 1. Povarov reaction - Wikipedia [en.wikipedia.org]
- 2. jst.org.in [jst.org.in]
- 3. Understanding the mechanism of the Povarov reaction. A DFT study - RSC Advances (RSC Publishing) DOI:10.1039/C4RA02916J [pubs.rsc.org]
- 4. sci-rad.com [sci-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of the Amino Group of 7-Fluoro-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the secondary amino group of 7-Fluoro-1,2,3,4-tetrahydroquinoline, a key scaffold in medicinal chemistry. The procedures outlined below cover common N-acylation and N-alkylation reactions, yielding a diverse range of functionalized derivatives. While specific experimental data for this compound derivatives is limited in the public domain, the following protocols are based on established methods for similar tetrahydroquinoline structures and provide a strong foundation for successful synthesis. Researchers should consider these as starting points and may need to optimize conditions for specific substrates.
Introduction
This compound is a valuable building block in drug discovery due to the favorable properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity. Derivatization of the secondary amine at the N-1 position allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Common derivatization strategies include N-acylation to introduce amide functionalities and N-alkylation to introduce diverse alkyl or arylmethyl groups.
Derivatization Protocols
Two primary methods for the derivatization of the amino group of this compound are presented: N-acylation and N-alkylation via reductive amination.
N-Acylation of this compound
N-acylation is a robust method for introducing an acyl group to the nitrogen atom of the tetrahydroquinoline ring. This can be achieved using either an acid chloride or an acid anhydride.
Experimental Protocol: N-Acylation using an Acid Chloride
This protocol describes the reaction of this compound with an acid chloride in the presence of a base to yield the corresponding N-acyl derivative.
-
Materials:
-
This compound
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Experimental Workflow: N-Acylation
Caption: Workflow for the N-acylation of this compound.
N-Alkylation of this compound via Reductive Amination
Reductive amination is a versatile method for the N-alkylation of secondary amines. This one-pot reaction involves the formation of an iminium ion intermediate from the amine and an aldehyde or ketone, followed by its in-situ reduction.
Experimental Protocol: Reductive Amination
This protocol details the N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride as the reducing agent.
-
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Experimental Workflow: N-Alkylation (Reductive Amination)
Application Notes: 7-Fluoro-1,2,3,4-tetrahydroquinoline in Parallel Synthesis Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 7-Fluoro-1,2,3,4-tetrahydroquinoline as a versatile scaffold for the construction of parallel synthesis libraries in drug discovery and medicinal chemistry. The unique physicochemical properties imparted by the fluorine substituent make this building block particularly attractive for generating novel chemical entities with potential therapeutic applications.
Introduction
This compound is a valuable heterocyclic building block for the synthesis of diverse chemical libraries. The tetrahydroquinoline core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals. The introduction of a fluorine atom at the 7-position can significantly modulate the compound's properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. These attributes make this compound an ideal starting point for diversity-oriented synthesis in the pursuit of new drug candidates. Parallel synthesis techniques enable the rapid generation of large and diverse compound libraries, which is crucial for identifying initial hits and subsequent lead optimization.
Key Advantages of this compound in Library Synthesis
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the aromatic ring less susceptible to oxidative metabolism. This can lead to improved pharmacokinetic profiles of the resulting compounds.
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atom can lower the pKa of the secondary amine, influencing its ionization state at physiological pH and potentially affecting target engagement and cell permeability.
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, thereby enhancing binding affinity and selectivity.
-
Scaffold for Diversity: The secondary amine of the tetrahydroquinoline ring provides a convenient handle for introducing a wide range of substituents through various chemical transformations, making it amenable to parallel synthesis workflows.
Application in Parallel Synthesis: A Workflow
The general workflow for utilizing this compound in a parallel synthesis campaign involves several key stages, from initial reaction setup to the generation of a purified compound library.
Experimental Protocols
The following protocols outline key synthetic transformations that can be employed in a parallel synthesis format using this compound as a starting material.
Protocol 1: Parallel Reductive Amination
This protocol describes the synthesis of a library of N-substituted 7-fluoro-1,2,3,4-tetrahydroquinolines via reductive amination with a diverse set of aldehydes.
Materials:
-
This compound
-
A library of diverse aldehydes
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
96-well reaction block with magnetic stirring
Procedure:
-
To each well of the 96-well reaction block, add a solution of this compound (0.1 mmol, 1.0 equiv) in DCE (1 mL).
-
To each well, add a unique aldehyde from the aldehyde library (0.12 mmol, 1.2 equiv).
-
Seal the reaction block and allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (0.3 mmol, 3.0 equiv) to each well.
-
Reseal the reaction block and stir at room temperature for 16 hours.
-
Quench the reactions by adding saturated aqueous sodium bicarbonate solution (1 mL) to each well.
-
Extract the products by adding dichloromethane (DCM, 2 x 1 mL) to each well, followed by agitation and separation of the organic layer using a liquid handler.
-
Combine the organic extracts for each well and concentrate to dryness.
-
Analyze the crude products by LC-MS to determine purity and confirm identity.
-
Purify the desired products via mass-directed preparative HPLC.
Protocol 2: Parallel Amide Coupling
This protocol outlines the synthesis of a library of 1-acyl-7-fluoro-1,2,3,4-tetrahydroquinolines from a diverse set of carboxylic acids.
Materials:
-
This compound
-
A library of diverse carboxylic acids
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
96-well reaction block
Procedure:
-
To each well of the 96-well reaction block, add a solution of a unique carboxylic acid from the library (0.12 mmol, 1.2 equiv) in DMF (0.5 mL).
-
Add a solution of EDC (0.15 mmol, 1.5 equiv) and HOBt (0.15 mmol, 1.5 equiv) in DMF (0.5 mL) to each well.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acids.
-
Add a solution of this compound (0.1 mmol, 1.0 equiv) and DIPEA (0.3 mmol, 3.0 equiv) in DMF (0.5 mL) to each well.
-
Seal the reaction block and stir at room temperature for 16 hours.
-
Add water (2 mL) to each well to precipitate the crude product.
-
Isolate the solids by filtration using a 96-well filter plate.
-
Wash the solids with water (2 x 1 mL) and then diethyl ether (1 mL).
-
Dry the products under vacuum.
-
Analyze the crude products by LC-MS and purify by mass-directed preparative HPLC.
A specific example of an amide coupling reaction has been reported in the patent literature (EP 2345643 A1).[1] In this procedure, this compound hydrochloride was coupled with 8-hydroxyquinoline-7-carboxylic acid using di(1H-imidazol-1-yl)methanone as the coupling agent and triethylamine (TEA) as the base in tetrahydrofuran (THF), with microwave heating to drive the reaction to completion.[1]
Data Presentation
The following table presents representative data for a hypothetical library of N-substituted 7-fluoro-1,2,3,4-tetrahydroquinolines synthesized via the parallel reductive amination protocol described above.
| Entry | Aldehyde (R-CHO) | Product | Yield (%) | Purity (%) |
| 1 | Benzaldehyde | N-Benzyl-7-fluoro-1,2,3,4-tetrahydroquinoline | 85 | >95 |
| 2 | 4-Chlorobenzaldehyde | N-(4-Chlorobenzyl)-7-fluoro-1,2,3,4-tetrahydroquinoline | 82 | >95 |
| 3 | 4-Methoxybenzaldehyde | N-(4-Methoxybenzyl)-7-fluoro-1,2,3,4-tetrahydroquinoline | 88 | >95 |
| 4 | 2-Naphthaldehyde | N-(2-Naphthylmethyl)-7-fluoro-1,2,3,4-tetrahydroquinoline | 75 | >95 |
| 5 | Cyclohexanecarboxaldehyde | N-(Cyclohexylmethyl)-7-fluoro-1,2,3,4-tetrahydroquinoline | 90 | >95 |
Signaling Pathways and Biological Applications
Derivatives of the tetrahydroquinoline scaffold have been implicated in a wide range of biological activities. For example, they have been investigated as inhibitors of enzymes, modulators of receptors, and as antimicrobial and anticancer agents. The specific biological targets and signaling pathways will be dependent on the nature of the substituents introduced onto the this compound core. The generation of diverse libraries based on this scaffold allows for the exploration of a broad chemical space to identify novel modulators of various biological pathways.
Conclusion
This compound is a highly valuable and versatile building block for the construction of parallel synthesis libraries. Its unique properties, conferred by the fluorine substituent, coupled with the amenability of the tetrahydroquinoline scaffold to a variety of chemical transformations, make it an excellent starting point for the discovery of novel, biologically active compounds. The protocols and workflows outlined in these application notes provide a solid foundation for researchers to incorporate this promising scaffold into their drug discovery programs.
References
Application Notes & Protocols: Synthesis and Evaluation of Novel Bioactive Compounds from 7-Fluoro-1,2,3,4-tetrahydroquinoline
These application notes provide a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the utilization of 7-Fluoro-1,2,3,4-tetrahydroquinoline as a versatile scaffold for the synthesis and biological evaluation of novel bioactive compounds. Quinoline and its derivatives are a significant class of heterocyclic compounds known for a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3][4] The presence of a fluorine atom at the 7-position can enhance metabolic stability and binding affinity, making this scaffold particularly attractive for drug discovery programs.[5][6]
Application Note 1: Synthesis of N-Acyl Derivatives of this compound
This section outlines a general workflow and protocol for the synthesis of a focused library of novel compounds through N-acylation of the starting material. This common synthetic transformation allows for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).
Caption: General workflow for the synthesis of novel derivatives.
Experimental Protocol: General Procedure for N-Acylation
This protocol details the synthesis of (7-fluoro-3,4-dihydroquinolin-1(2H)-yl)(phenyl)methanone as a representative example.
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.2 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add pyridine (1.5 eq) to the solution and stir for 10 minutes.
-
Slowly add benzoyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.
-
Characterize the final compound using NMR, Mass Spectrometry, and IR spectroscopy.[7][8][9]
Data Presentation: Synthesized Compound Library
This table summarizes hypothetical data for a small library of compounds synthesized using the protocol above with different acid chlorides.
| Compound ID | R-Group (from R-COCl) | Yield (%) | Molecular Weight ( g/mol ) | Appearance |
| QC-01 | Phenyl | 85 | 255.29 | White Solid |
| QC-02 | 4-Chlorophenyl | 82 | 289.74 | Off-white Solid |
| QC-03 | 4-Methoxyphenyl | 88 | 285.32 | Pale Yellow Solid |
| QC-04 | Thiophen-2-yl | 78 | 261.32 | Light Brown Solid |
Application Note 2: Biological Evaluation of Novel Derivatives
This section provides protocols for assessing the potential bioactivity of the newly synthesized compounds in three key areas: anticancer, antimicrobial, and enzyme inhibition.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[1] It is a standard initial screening method for potential anticancer agents.
Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer or HT-29 colon cancer) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis.
Data Presentation: In Vitro Cytotoxicity (IC₅₀)
| Compound ID | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. HT-29 (Colon Cancer) |
| QC-01 | 15.2 | 22.5 |
| QC-02 | 7.8 | 11.4 |
| QC-03 | 25.1 | 35.8 |
| QC-04 | 9.3 | 14.7 |
| Doxorubicin | 0.8 | 1.2 |
Doxorubicin is used as a positive control.
Caption: Intrinsic apoptosis pathway potentially induced by quinolines.[1][10]
Antimicrobial Activity: Agar Well Diffusion Assay
This method is a standard preliminary test to evaluate the antimicrobial activity of chemical agents.[11][12]
Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates.
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus and Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the bacterial inoculum over the surface of the MHA plates using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (6 mm in diameter) into the agar.
-
Compound Application: Add a fixed volume (e.g., 50 µL) of each test compound solution (at a concentration of, for instance, 1 mg/mL in DMSO) into the wells. A well with pure DMSO serves as a negative control, and a standard antibiotic (e.g., Ciprofloxacin) as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well.
Data Presentation: Antimicrobial Activity
| Compound ID | Zone of Inhibition (mm) vs. S. aureus (Gram +) | Zone of Inhibition (mm) vs. E. coli (Gram -) |
| QC-01 | 12 | 9 |
| QC-02 | 18 | 14 |
| QC-03 | 10 | 7 |
| QC-04 | 16 | 12 |
| Ciprofloxacin | 25 | 22 |
| DMSO | 0 | 0 |
Enzyme Inhibition: Acetylcholinesterase (AChE) Assay
Tetrahydroquinoline derivatives have shown potential as cholinesterase inhibitors, relevant for conditions like Alzheimer's disease.[13][14][15] This protocol is based on the Ellman's method.
Protocol:
-
Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C.
-
Reaction Initiation: Start the reaction by adding the substrate (ATCI) to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration compared to a control without any inhibitor. Determine the IC₅₀ value.
Data Presentation: AChE Enzyme Inhibition
| Compound ID | AChE Inhibition IC₅₀ (µM) |
| QC-01 | 12.5 |
| QC-02 | 25.3 |
| QC-03 | 40.1 |
| QC-04 | 8.9 |
| Galantamine | 1.5 |
Galantamine is used as a positive control.
References
- 1. benchchem.com [benchchem.com]
- 2. Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline [myskinrecipes.com]
- 6. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies [mdpi.com]
- 8. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 12. Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies | Semantic Scholar [semanticscholar.org]
- 14. Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 7-Fluoro-1,2,3,4-tetrahydroquinoline by Column Chromatography
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 7-Fluoro-1,2,3,4-tetrahydroquinoline using column chromatography. Below you will find frequently asked questions, troubleshooting advice, detailed experimental protocols, and workflow diagrams to assist in your purification experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The most common stationary phase for the purification of this compound is silica gel.[1] Due to the basic nature of the tetrahydroquinoline ring system, standard silica gel can sometimes cause peak tailing or degradation of the compound. In such cases, deactivating the silica gel with a base like triethylamine (TEA) is recommended. Alternatively, less acidic stationary phases such as neutral or basic alumina can be considered.
Q2: How do I choose an appropriate mobile phase (eluent) for the purification?
A2: The choice of mobile phase depends on the polarity of your crude sample and the impurities present. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or dichloromethane. It is highly recommended to first perform thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation and an Rf value of approximately 0.2-0.4 for this compound.
Q3: My this compound appears to be degrading on the silica gel column. What can I do to prevent this?
A3: Decomposition on silica gel is a known issue for some quinoline derivatives due to the acidic nature of the stationary phase. To mitigate this, you can deactivate the silica gel by pre-flushing the packed column with a solvent system containing 1-2% triethylamine. This will neutralize the acidic sites on the silica.
Q4: I am observing significant peak tailing during column chromatography. What are the possible causes and solutions?
A4: Peak tailing for basic compounds like this compound on silica gel is often due to strong interactions with acidic silanol groups on the stationary phase. To address this, you can add a small amount of a basic modifier, such as 0.5-1% triethylamine, to your mobile phase. Using a highly end-capped column or an alternative stationary phase like alumina can also improve peak shape.
Q5: What visualization techniques can be used for detecting this compound on a TLC plate?
A5: this compound can often be visualized under UV light (254 nm) if the compound has a UV chromophore. For staining, a potassium permanganate (KMnO4) stain is a good general-purpose choice for visualizing compounds that can be oxidized. A ninhydrin stain can also be effective for visualizing the secondary amine in the tetrahydroquinoline ring, which will typically show up as a colored spot upon heating.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound will not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| The compound has irreversibly adsorbed or decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before performing a large-scale column. Consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina. | |
| Poor separation of the desired compound from impurities | The chosen mobile phase does not provide adequate resolution. | Perform a thorough TLC analysis with various solvent systems to find an eluent that gives a clear separation between your product and the impurities. |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any cracks or air bubbles. A wet slurry packing method is generally recommended.[3] | |
| The purified fractions are still impure | The column was overloaded with the crude sample. | As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. Reduce the amount of sample loaded onto the column. |
| Fractions were collected in too large of a volume. | Collect smaller fractions to improve the resolution of the separation. | |
| Product discoloration during purification | Oxidation of the tetrahydroquinoline ring. | Use degassed solvents and consider running the column under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in your crude sample.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)
-
Hexane (or heptane)
-
Ethyl acetate
-
Triethylamine (optional, for deactivation)
-
TLC plates (silica gel coated with fluorescent indicator)
-
Glass column with a stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
2. Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., start with 20% ethyl acetate in hexane and adjust the ratio as needed).
-
The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.4.
3. Column Preparation (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to help the silica gel pack evenly.
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent if necessary.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample has been adsorbed onto the silica.
-
Carefully add the mobile phase to the top of the column.
5. Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase determined from the TLC analysis.
-
If a gradient elution is required, start with a less polar solvent mixture and gradually increase the polarity.
-
Collect fractions in separate tubes or flasks.
-
Monitor the elution process by performing TLC analysis on the collected fractions.
6. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Troubleshooting Byproduct Formation in Tetrahydroquinoline Synthesis
Welcome to the Technical Support Center for tetrahydroquinoline (THQ) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address frequently asked questions (FAQs) regarding byproduct formation during the synthesis of tetrahydroquinolines.
General Issues in Tetrahydroquinoline Synthesis
Q1: My reaction is producing a complex mixture of products, and the yield of the desired tetrahydroquinoline is low. What are the general factors I should consider?
A1: Low yields and the formation of multiple byproducts in tetrahydroquinoline synthesis can often be attributed to several key factors regardless of the specific synthetic route. These include the purity of starting materials, reaction conditions (temperature, time, and atmosphere), and the choice of catalyst and solvent. It is crucial to ensure all reagents are pure and solvents are anhydrous, as moisture can deactivate many catalysts, particularly Lewis acids.[1] Reaction monitoring by TLC or LC-MS is also recommended to determine the optimal reaction time and prevent product degradation from prolonged reaction times or excessive heat.[2]
Troubleshooting by Synthetic Route
Below are troubleshooting guides for common synthetic methods used to prepare tetrahydroquinolines.
The Povarov Reaction
The Povarov reaction is a powerful method for synthesizing tetrahydroquinolines via a [4+2] cycloaddition of an imine with an electron-rich alkene.[3] However, side reactions can lead to the formation of quinolines and other undesired products.
Q2: My Povarov reaction is yielding the corresponding quinoline instead of the desired tetrahydroquinoline. How can I prevent this oxidation?
A2: The formation of a quinoline byproduct is a common issue in Povarov reactions, often resulting from the oxidation of the tetrahydroquinoline product.[4] Several factors can contribute to this:
-
Catalyst Choice: The type and amount of Lewis or Brønsted acid catalyst can significantly influence the reaction outcome.[5] Some Lewis acids can promote dehydrogenation, especially at higher temperatures.
-
Reaction Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Temperature and Time: Elevated temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable aromatic quinoline.
Troubleshooting Strategies:
-
Optimize Catalyst: Screen different Lewis acids (e.g., InCl₃, Sc(OTf)₃, Yb(OTf)₃) and their loadings.[6][7] In some cases, a milder catalyst may be beneficial.
-
Control Reaction Conditions: Run the reaction at the lowest effective temperature and monitor its progress to avoid unnecessary heating after completion.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere to exclude oxygen.
Q3: I am observing poor diastereoselectivity in my Povarov reaction. How can I control the stereochemical outcome?
A3: Diastereoselectivity in the Povarov reaction is influenced by the catalyst, solvent, and the steric and electronic properties of the substrates. The formation of cis or trans isomers can be modulated by the choice of the acid catalyst. For instance, certain Lewis or Brønsted acids may favor the formation of a specific diastereomer.[7] Optimization of the reaction temperature can also play a crucial role, with lower temperatures generally favoring higher selectivity.
Data on Lewis Acid Effect in Povarov Reaction:
| Catalyst (mol%) | Solvent | Temperature (°C) | Yield of THQ (%) | Quinoline Byproduct (%) | Reference |
| AlCl₃ (10) | Et₂O | 30 | 31-53 | Variable | [4] |
| Cu(OTf)₂ (10) | EtOH | 40 | 0-30 | Variable | [4] |
| InCl₃ (20) | MeCN | Reflux | High | Low | [7] |
| Yb(OTf)₃ (10) | CH₂Cl₂ | RT | Good | Low | [7] |
Skraup-Doebner-von Miller Reaction
This classical method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, often leading to quinolines. However, modifications can yield tetrahydroquinolines, and controlling regioselectivity and preventing side reactions like tar formation are common challenges.[2][8]
Q4: My Doebner-von Miller reaction is producing a significant amount of tar-like byproducts. What is the cause and how can I minimize it?
A4: Tar formation is a frequent problem in the Doebner-von Miller synthesis, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[2]
Troubleshooting Strategies:
-
Slow Addition of Reagents: Add the α,β-unsaturated carbonyl compound slowly to the acidic solution of the aniline. This helps control the exothermic nature of the reaction and reduces polymerization.[2]
-
Temperature Control: While heating is often necessary, excessive temperatures can accelerate tar formation. Maintain the lowest effective temperature for the reaction.[2]
-
Biphasic System: Using a biphasic solvent system (e.g., toluene/water) can sequester the carbonyl compound in the organic phase, thereby reducing its polymerization in the acidic aqueous phase.[9]
Q5: The Doebner-von Miller reaction is giving me the wrong regioisomer. How can I control the regioselectivity?
A5: The regiochemical outcome of the Doebner-von Miller reaction is highly dependent on the substitution pattern of the reactants and the reaction mechanism. Typically, the reaction favors 2-substituted quinolines. However, by modifying the carbonyl component, the selectivity can be reversed. For example, using γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA) can favor the formation of 4-substituted quinolines through a 1,2-addition mechanism.[9][10]
Catalytic Hydrogenation of Quinolines
The reduction of quinolines to tetrahydroquinolines via catalytic hydrogenation is a direct and atom-economical method.[11] However, challenges include over-reduction of the benzene ring, incomplete reduction, and catalyst poisoning.
Q6: My catalytic hydrogenation of a quinoline is resulting in over-reduction to decahydroquinoline or incomplete reduction to dihydroquinoline. How can I improve the selectivity for tetrahydroquinoline?
A6: Achieving selective hydrogenation of the pyridine ring of quinoline without affecting the benzene ring requires careful selection of the catalyst, solvent, and reaction conditions.
-
Catalyst Selection: The choice of catalyst is paramount. Different metal catalysts exhibit different selectivities. For instance, cobalt-based catalysts have shown high selectivity for the formation of 1,2,3,4-tetrahydroquinolines.[11][12] Palladium on carbon (Pd/C) is also a commonly used catalyst that can provide good selectivity under optimized conditions.[13]
-
Solvent Effects: The solvent can play a crucial role in modulating the activity and selectivity of the catalyst. For example, in some systems, water has been found to be essential for catalytic activity.[11][14]
-
Reaction Conditions: Temperature and hydrogen pressure are critical parameters. Milder conditions (lower temperature and pressure) generally favor the selective hydrogenation of the more reactive heterocyclic ring.[15][16]
Data on Catalyst Performance in Quinoline Hydrogenation:
| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (bar) | THQ Yield (%) | Byproducts | Reference |
| Co(OAc)₂/Zn | H₂O | 70 | 40 | >95 | Not detected | [12] |
| Pd/CN | EtOH/H₂O | 50 | 20 | 87-98 | Not specified | [13] |
| Co@C-400 | EtOH/H₂O | 100 | 5 | High | Not specified | [14] |
| Mn PN³ Pincer | DME | 120 | 4 | High | Quinoline | [15] |
Q7: The catalyst in my quinoline hydrogenation appears to be inactive or shows low activity. What could be the issue?
A7: Catalyst deactivation can be caused by impurities in the substrate or solvent, which can poison the catalyst. Ensure the quinoline substrate is pure and the solvent is of appropriate quality. The catalyst itself may also require activation. For instance, some cobalt catalysts are prepared in situ from a precursor.[11] Additionally, the reaction medium can have a profound effect; some catalytic systems are inactive in non-polar solvents and require a protic medium like water or alcohols to be effective.[11]
Experimental Protocols
General Protocol for Povarov Reaction:
-
To a solution of the aniline (1.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) in a round-bottom flask, add the Lewis acid catalyst (e.g., InCl₃, 20 mol%).
-
Stir the mixture at room temperature for 10-15 minutes to allow for imine formation.
-
Add the electron-rich alkene (1.2 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to reflux) and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[7][17]
General Protocol for Skraup-Doebner-von Miller Reaction:
-
In a round-bottom flask, dissolve the aniline (1.0 mmol) in a suitable solvent (e.g., ethanol or a biphasic system of toluene and water).
-
Add a strong acid catalyst (e.g., concentrated HCl or H₂SO₄).
-
Heat the mixture to the desired temperature (e.g., reflux).
-
Slowly add the α,β-unsaturated carbonyl compound (1.2-1.5 mmol) to the reaction mixture.
-
Maintain the reaction at reflux and monitor by TLC until the starting aniline is consumed.
-
Cool the reaction to room temperature and carefully neutralize the acid with a base (e.g., aqueous NaOH).
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution, and purify the crude product by column chromatography or recrystallization.[9]
General Protocol for Catalytic Hydrogenation of Quinoline:
-
In a high-pressure autoclave, place the quinoline substrate (0.5 mmol), the catalyst (e.g., Co(OAc)₂·4H₂O, 5 mol%, and Zn powder, 50 mol%), and the solvent (e.g., H₂O, 1.5 mL).[12]
-
Seal the autoclave, purge it with hydrogen gas several times, and then pressurize it to the desired pressure (e.g., 30-40 bar).
-
Heat the reaction mixture to the specified temperature (e.g., 70-150 °C) with stirring.
-
After the reaction is complete (typically monitored by GC-MS or LC-MS), cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Extract the reaction mixture with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.[12]
Visualizations
Caption: Troubleshooting workflow for the Povarov reaction.
Caption: Troubleshooting guide for the Doebner-Miller synthesis.
Caption: Troubleshooting workflow for catalytic hydrogenation of quinolines.
References
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sci-rad.com [sci-rad.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Intramolecular Povarov Tool in the Construction of Fused Nitrogen-Containing Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 13. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the successful synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinoline. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of this compound
-
Potential Cause: Incomplete reaction due to sub-optimal reaction conditions.
-
Troubleshooting Steps & Optimization:
-
Verify Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is fresh and active. Older or improperly stored catalysts can lose activity.
-
Optimize Hydrogen Pressure: The pressure of hydrogen gas is a critical parameter. While atmospheric pressure can be sufficient, increasing the pressure can significantly improve the reaction rate and yield.
-
Adjust Reaction Temperature: The reaction temperature influences the rate of hydrogenation. While room temperature is often a starting point, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to side reactions.
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material is still present, extend the reaction time.
-
Solvent Selection: The choice of solvent can impact the solubility of the substrate and the efficiency of the hydrogenation. Protic solvents like ethanol or methanol are commonly used and can accelerate the reaction rate.
-
Table 1: Optimization of Reaction Conditions for Catalytic Hydrogenation of 7-Fluoroquinoline
| Parameter | Condition A | Condition B | Condition C | Condition D | Expected Outcome |
| Catalyst | 5 mol% 10% Pd/C | 10 mol% 10% Pd/C | 5 mol% 10% Pd/C | 5 mol% 5% Pt/C | Higher catalyst loading may increase reaction rate but also cost. Pt/C can offer different selectivity. |
| Solvent | Ethanol | Methanol | Tetrahydrofuran (THF) | Ethyl Acetate | Protic solvents generally favor hydrogenation. THF and EtOAc are also viable options. |
| H₂ Pressure | 1 atm (balloon) | 3 atm | 5 atm | 1 atm (balloon) | Increased pressure typically leads to higher reaction rates and yields. |
| Temperature | 25°C (Room Temp) | 40°C | 60°C | 25°C (Room Temp) | Moderate heating can improve conversion, but excessive heat may cause side reactions. |
| Time | 24 h | 12 h | 6 h | 24 h | Shorter reaction times are desirable for process efficiency. |
| Approx. Yield | Moderate | High | High | Moderate to High | Optimization aims for the highest yield in the shortest time with minimal side products. |
| Approx. Purity | Good | Excellent | Excellent | Good | Purity is critical; conditions should be chosen to minimize byproduct formation. |
Note: The data in this table is illustrative and based on general principles of catalytic hydrogenation. Actual results may vary, and optimization is recommended for each specific experimental setup.
Issue 2: Presence of Impurities in the Final Product
-
Potential Cause 1: Incomplete Hydrogenation.
-
Troubleshooting: If the starting material, 7-fluoroquinoline, is observed as an impurity, this indicates an incomplete reaction. Refer to the troubleshooting steps for low yield to drive the reaction to completion.
-
-
Potential Cause 2: Side Reactions - Hydrodefluorination.
-
Troubleshooting: A common side reaction in the hydrogenation of fluorinated aromatic compounds is hydrodefluorination, where the fluorine atom is replaced by hydrogen, leading to the formation of 1,2,3,4-tetrahydroquinoline.
-
Catalyst Choice: Platinum-based catalysts, such as Platinum on carbon (Pt/C), may offer better chemoselectivity and reduce the extent of hydrodefluorination compared to Palladium-based catalysts.[1]
-
Reaction Conditions: Milder reaction conditions (lower temperature and hydrogen pressure) can help to minimize this side reaction.
-
-
-
Potential Cause 3: Over-reduction.
-
Troubleshooting: Although less common under standard conditions for quinolines, over-reduction of the benzene ring can occur, leading to decahydroquinoline derivatives.
-
Control Reaction Time: Careful monitoring of the reaction and stopping it once the starting material is consumed can prevent over-reduction.
-
Catalyst Selection: The choice of catalyst can influence the selectivity. For instance, some cobalt-based catalysts have shown high selectivity for the hydrogenation of the heterocyclic ring.[2]
-
-
Issue 3: Difficulty in Product Purification
-
Potential Cause: Similar polarities of the product and byproducts.
-
Troubleshooting & Purification Protocol:
-
Initial Work-up: After the reaction is complete, the catalyst is typically removed by filtration through a pad of celite. The solvent is then removed under reduced pressure.
-
Acid-Base Extraction: The basic nature of the tetrahydroquinoline product can be exploited for purification. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure product extracted back into an organic solvent.
-
Column Chromatography: If acid-base extraction is insufficient, purification by column chromatography on silica gel is a standard method. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used as the eluent. The polarity of the eluent can be gradually increased to achieve good separation. A typical starting point for the eluent system could be 95:5 hexane:ethyl acetate, with the polarity gradually increased as needed.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and straightforward method is the catalytic hydrogenation of 7-fluoroquinoline. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas.[3]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a sample of the reaction mixture is spotted on a silica gel plate and eluted with a suitable solvent system (e.g., hexane:ethyl acetate). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q3: What are the safety precautions for handling Pd/C and hydrogen gas?
A3: Palladium on carbon is flammable, especially when dry and in the presence of flammable solvents and hydrogen. It should be handled in a well-ventilated fume hood, and care should be taken to avoid creating dust. Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure that the reaction setup is properly sealed and that there are no sources of ignition in the vicinity. It is recommended to work in an inert atmosphere (e.g., under argon or nitrogen) when handling the dry catalyst.
Q4: Can I use a transfer hydrogenation method for this synthesis?
A4: Yes, transfer hydrogenation is a viable alternative to using hydrogen gas. This method uses a hydrogen donor, such as formic acid, ammonium formate, or triethylsilane, in the presence of a catalyst like Pd/C. This can be a safer and more convenient option as it avoids the need for a pressurized hydrogen gas setup.
Q5: How do I confirm the identity and purity of my final product?
A5: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR will confirm the structure of the molecule. The presence of signals in the aliphatic region and the disappearance of the aromatic signals from the pyridine ring of the starting material are key indicators of successful hydrogenation.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Purity Analysis: Purity can be assessed by GC, High-Performance Liquid Chromatography (HPLC), or by the absence of impurity peaks in the NMR spectra.
III. Experimental Protocols & Visualizations
General Experimental Protocol for Catalytic Hydrogenation of 7-Fluoroquinoline
Materials:
-
7-Fluoroquinoline
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (or a hydrogen donor for transfer hydrogenation)
-
Inert gas (Argon or Nitrogen)
-
Filter aid (e.g., Celite)
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stir bar, add 7-fluoroquinoline (1 equivalent).
-
Inert Atmosphere: Flush the flask with an inert gas (Argon or Nitrogen).
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the flask under the inert atmosphere.
-
Solvent Addition: Add the solvent (e.g., ethanol) to the flask.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogen gas cylinder with a pressure regulator. Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an atmosphere of hydrogen).
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature) and pressure.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen in a fume hood and flush the flask with an inert gas.
-
Filtration: Dilute the reaction mixture with more solvent and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent to ensure all the product is collected.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or acid-base extraction as described in the troubleshooting section.
Visualizations
Caption: Reaction mechanism for the catalytic hydrogenation of 7-fluoroquinoline.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis.
References
- 1. Automation and Microfluidics for the Efficient, Fast, and Focused Reaction Development of Asymmetric Hydrogenation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up 7-Fluoro-1,2,3,4-tetrahydroquinoline Reactions
Welcome to the technical support center for the synthesis and scale-up of 7-Fluoro-1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent methods for the synthesis of this compound and its derivatives include the catalytic hydrogenation of 7-fluoroquinoline, the Povarov reaction (a type of aza-Diels-Alder reaction), and other cyclization strategies.[1][2] The choice of route for large-scale production often depends on factors such as starting material cost, atom economy, safety, and the ease of purification.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Key challenges in scaling up these reactions include:
-
Exothermic Heat Management: Hydrogenation and some cyclization reactions can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[3]
-
Mass Transfer Limitations: In heterogeneous catalysis (e.g., catalytic hydrogenation), efficient mixing of gas (hydrogen), liquid (substrate/solvent), and solid (catalyst) phases becomes critical and more difficult to achieve at a larger scale.[4]
-
Catalyst Handling and Removal: On a large scale, the handling of pyrophoric catalysts (like Palladium on carbon) requires strict safety protocols. Efficient removal of the catalyst post-reaction is also crucial to ensure product purity.
-
Impurity Profile Changes: The impurity profile can change significantly upon scale-up due to longer reaction times, temperature variations, and different mixing efficiencies.[5]
-
Product Isolation and Purification: Crystallization and purification of the final product can be challenging at scale, with a risk of polymorphism, which can affect the physical properties of the final compound.
Q3: How does the fluorine substituent affect the reaction and scale-up process?
A3: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the quinoline ring system. This can affect the rate of hydrogenation and the regioselectivity of other reactions.[6] While fluorine substitution can be beneficial for the biological activity of the final molecule, it can also introduce challenges in synthesis, potentially requiring specific catalysts or reaction conditions.[7][8]
Troubleshooting Guides
Issue 1: Slow or Incomplete Hydrogenation Reaction
| Possible Cause | Troubleshooting Steps |
| Poor Mass Transfer | - Increase agitation speed to improve gas-liquid-solid mixing. - Evaluate the efficiency of the gas dispersion system. - Consider using a different reactor design with better mass transfer characteristics. |
| Catalyst Deactivation | - Ensure the catalyst is fresh and has been stored under appropriate conditions. - Check for the presence of catalyst poisons in the starting materials or solvent. - Consider increasing the catalyst loading, though this may impact cost and removal. |
| Low Hydrogen Pressure | - Verify the hydrogen pressure is at the recommended level for the reaction. - Check for leaks in the hydrogenation system. |
| Incorrect Temperature | - Ensure the reaction temperature is within the optimal range. Low temperatures can lead to slow reaction rates. |
Issue 2: Exothermic Runaway During Reaction
| Possible Cause | Troubleshooting Steps |
| Inadequate Cooling | - Ensure the reactor's cooling system is functioning at full capacity. - Reduce the rate of addition of the limiting reagent to control the rate of heat generation. - Consider a lower reaction temperature. |
| Poor Mixing | - Verify that the agitator is functioning correctly to avoid localized hot spots. |
| Accumulation of Unreacted Reagents | - If the reaction has a slow initiation phase, a sudden increase in temperature can trigger a rapid reaction of accumulated reagents. Ensure a controlled initiation. |
Issue 3: Inconsistent Product Purity and Impurity Profile
| Possible Cause | Troubleshooting Steps |
| Side Reactions | - Analyze the impurity profile to identify the byproducts. - Optimize reaction conditions (temperature, pressure, reaction time) to minimize side reactions. |
| Inefficient Catalyst Removal | - Evaluate different filtration methods for catalyst removal. - Consider using a filter aid. - Test for residual catalyst in the final product. |
| Degradation During Workup | - Assess the stability of the product under the workup and isolation conditions. - Consider performing the workup at a lower temperature. |
Data Presentation
Table 1: Representative Comparison of Lab-Scale vs. Pilot-Scale Hydrogenation of a Fluoroquinoline Derivative
| Parameter | Lab-Scale (10 g) | Pilot-Scale (10 kg) |
| Reactant | 7-Fluoroquinoline | 7-Fluoroquinoline |
| Catalyst | 5% Pd/C (5% w/w) | 5% Pd/C (5% w/w) |
| Solvent | Ethanol (100 mL) | Ethanol (100 L) |
| Hydrogen Pressure | 50 psi | 50 psi |
| Temperature | 25 °C | 35-40 °C (controlled) |
| Reaction Time | 4 hours | 8-12 hours |
| Yield | 95% | 90% |
| Purity (HPLC) | >99% | 98.5% |
Note: This data is representative and compiled from general knowledge of scaling up hydrogenation reactions. Actual results may vary.
Experimental Protocols
Representative Protocol for Pilot-Scale Catalytic Hydrogenation of 7-Fluoroquinoline
Safety Precautions: This reaction should be carried out in a designated high-pressure bay with appropriate safety measures for handling hydrogen and pyrophoric catalysts. All personnel should be properly trained.
Equipment:
-
150 L stainless steel hydrogenation reactor
-
Hydrogen supply with pressure regulation
-
Inert gas (Nitrogen) supply
-
Filtration system (e.g., filter press or Nutsche filter)
-
Crystallization vessel
-
Centrifuge and vacuum oven
Materials:
-
7-Fluoroquinoline (10.0 kg)
-
5% Palladium on Carbon (50% water wet, 1.0 kg)
-
Ethanol (100 L)
-
Nitrogen (for inerting)
-
Hydrogen
Procedure:
-
Reactor Inerting: The reactor is sealed and purged with nitrogen three times to ensure an inert atmosphere.
-
Charging: The 7-fluoroquinoline is charged to the reactor, followed by the ethanol. The mixture is stirred to ensure complete dissolution.
-
Catalyst Slurry: In a separate vessel, the 5% Pd/C is slurried in a small amount of ethanol under a nitrogen atmosphere.
-
Catalyst Charging: The catalyst slurry is carefully transferred to the reactor under a nitrogen blanket.
-
Hydrogenation:
-
The reactor is sealed and purged with nitrogen again, followed by a purge with hydrogen.
-
The reactor is pressurized with hydrogen to 50 psi.
-
The reaction mixture is stirred vigorously, and the temperature is maintained at 35-40 °C. The reaction is exothermic, and cooling should be applied as needed to maintain this temperature.
-
The reaction is monitored by in-process control (IPC) via HPLC until the starting material is consumed (typically 8-12 hours).
-
-
Catalyst Filtration:
-
The hydrogen pressure is released, and the reactor is purged with nitrogen.
-
The reaction mixture is filtered through a pre-wetted filter pad to remove the catalyst. The filter cake is washed with ethanol.
-
-
Crystallization and Isolation:
-
The filtrate is concentrated under reduced pressure.
-
The product is crystallized from an appropriate solvent system (e.g., ethanol/water).
-
The resulting solid is isolated by centrifugation, washed with the crystallization solvent, and dried under vacuum at 40-50 °C to a constant weight.
-
Visualizations
Caption: Experimental workflow for the pilot-scale synthesis of this compound.
Caption: Troubleshooting decision tree for common scale-up issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sci-rad.com [sci-rad.com]
- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 6. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Separation of 6-Fluoro- and 7-Fluoro-Tetrahydroquinoline Isomers
Welcome to the technical support center for the separation of 6-fluoro- and 7-fluoro-tetrahydroquinoline isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving these challenging constitutional isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 6-fluoro- and 7-fluoro-tetrahydroquinoline isomers so challenging?
The primary difficulty in separating 6-fluoro- and 7-fluoro-tetrahydroquinoline lies in their very similar physicochemical properties. As constitutional isomers, they have the same molecular weight and formula. The only difference is the position of the fluorine atom on the aromatic ring, leading to subtle variations in polarity, electron distribution, and pKa, which makes their resolution by standard chromatographic techniques non-trivial.
Q2: What are the recommended initial chromatographic techniques to try for this separation?
High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase or normal-phase mode, is the most recommended starting point. Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) could also be effective, especially if derivatization is considered to enhance volatility or selectivity.[1][2]
Q3: Are there any non-chromatographic methods for separating these isomers?
While challenging, fractional crystallization could be explored.[1] This would depend on the isomers having significantly different solubilities in a particular solvent system and their ability to form well-defined crystals. This is often a trial-and-error process.
Troubleshooting Guides
Issue 1: Poor or no resolution between the 6-fluoro and 7-fluoro isomers in Reverse-Phase HPLC (RP-HPLC).
This is the most common challenge. The close similarity in polarity makes baseline separation difficult.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor peak resolution in RP-HPLC.
Detailed Steps:
-
Mobile Phase Optimization:
-
Solvent Strength: Vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallow gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve resolution.
-
pH Control: The tetrahydroquinoline moiety has a basic nitrogen atom. Adjusting the pH of the aqueous mobile phase with a buffer (e.g., phosphate or acetate) can alter the ionization state of the molecules and induce different interactions with the stationary phase. A pH range of 3-7 is a good starting point to explore.
-
-
Stationary Phase Selection:
-
If a standard C18 column fails, consider a column with a different selectivity. A phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can offer alternative pi-pi and dipole-dipole interactions, which may be effective for separating aromatic positional isomers.
-
-
Temperature Adjustment:
-
Lowering the column temperature can sometimes enhance separation by increasing the viscosity of the mobile phase and promoting stronger analyte-stationary phase interactions. Conversely, increasing the temperature can improve efficiency, but may decrease resolution.
-
Issue 2: The isomers co-elute even after trying different columns and mobile phases.
When standard approaches fail, more specialized techniques may be necessary.
Troubleshooting Steps:
-
Consider Supercritical Fluid Chromatography (SFC): SFC often provides different selectivity for isomers compared to HPLC and can be a powerful alternative for resolving closely related compounds.[1]
-
Explore Gas Chromatography (GC): If the isomers are sufficiently volatile and thermally stable, GC with a high-resolution capillary column (e.g., a 5% phenyl-polysiloxane phase) could provide excellent separation. Derivatization of the secondary amine with an acylating agent might be necessary to improve peak shape and volatility.
-
Chiral Stationary Phases: While these are constitutional isomers and not enantiomers, sometimes chiral columns can offer unique selectivities that can resolve positional isomers. This is an unconventional but potentially effective approach.[1]
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Method Development
This protocol outlines a starting point for developing a separation method for 6-fluoro- and 7-fluoro-tetrahydroquinoline.
-
Instrumentation: Standard HPLC system with UV detection.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Start with a shallow gradient, for example, 10-30% B over 20 minutes.
-
Hold at 30% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the isomer mixture in the initial mobile phase composition at a concentration of approximately 0.5 mg/mL.
Method Development Workflow Diagram:
Caption: A logical workflow for HPLC method development for isomer separation.
Data Presentation
The following table presents hypothetical, yet realistic, data from a successful separation of the two isomers using the optimized RP-HPLC protocol described above.
Table 1: Representative Chromatographic Data
| Parameter | 6-Fluoro-Tetrahydroquinoline | 7-Fluoro-Tetrahydroquinoline |
| Retention Time (min) | 15.2 | 16.5 |
| Tailing Factor | 1.1 | 1.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{1.8} |
| Theoretical Plates (N) | 12,500 | 12,800 |
Disclaimer: This data is for illustrative purposes and represents a desirable outcome. Actual results will vary based on specific experimental conditions.
References
identification of impurities in 7-Fluoro-1,2,3,4-tetrahydroquinoline samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Fluoro-1,2,3,4-tetrahydroquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should be aware of in my this compound sample?
A1: Impurities in your sample can originate from the synthetic route, degradation, or storage. Potential impurities can be broadly categorized as:
-
Synthesis-Related Impurities: These depend on the synthetic method used. A common route is the catalytic hydrogenation of 7-fluoroquinoline. Potential impurities from this process include:
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Unreacted Starting Material: 7-Fluoroquinoline.
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Intermediates: 7-Fluoro-1,2-dihydroquinoline.
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Over-reduction Products: Decahydroquinoline derivatives where the benzene ring is also hydrogenated.[1]
-
Catalyst Residues: Traces of the hydrogenation catalyst (e.g., Palladium, Platinum, Nickel).
-
-
Degradation Products: this compound can degrade under certain conditions. Forced degradation studies on similar fluoroquinolone structures suggest susceptibility to:
-
Oxidation: Formation of N-oxides or hydroxylated species.
-
Photodegradation: Decomposition upon exposure to light.
-
Acidic/Basic Hydrolysis: Degradation in strong acidic or basic conditions.
-
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, methanol, toluene, ethyl acetate) may be present in trace amounts.
Q2: My HPLC chromatogram shows significant peak tailing for the main compound. What could be the cause and how can I fix it?
A2: Peak tailing for basic compounds like this compound is a common issue in reverse-phase HPLC. It is often caused by the interaction of the basic analyte with acidic residual silanol groups on the silica-based column packing.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or trifluoroacetic acid) will protonate the analyte and suppress the interaction with silanol groups.
-
Use of a Buffered Mobile Phase: Employing a buffer (e.g., phosphate or acetate buffer) helps to maintain a consistent pH and improve peak shape.
-
Increase Buffer Concentration: A higher buffer concentration can sometimes improve peak symmetry.
-
Employ an End-Capped Column: Use a column that has been "end-capped" to reduce the number of free silanol groups.
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Use a Base-Deactivated Column: Specialty columns designed for the analysis of basic compounds are available.
-
Lower Sample Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.
Q3: I am observing broad peaks in my HPLC analysis. What are the likely causes?
A3: Broad peaks can result from several factors related to the column, the HPLC system, or the sample itself.
Potential Causes and Solutions:
-
Column Degradation: The column may be losing its efficiency. Consider replacing the column.
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High Dead Volume: Check all connections between the injector, column, and detector for any gaps or excessive tubing length that could contribute to dead volume.
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Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak broadening. Dissolve the sample in the mobile phase if possible.
-
Slow Injection: A slow injection can lead to band broadening. Ensure the injection is performed quickly and smoothly.
-
Column Overloading: As with peak tailing, injecting too much sample can cause broad peaks.
Q4: How can I confirm the identity of an unknown impurity peak in my chromatogram?
A4: Identifying an unknown impurity typically requires a combination of chromatographic and spectroscopic techniques. A common workflow is:
-
LC-MS Analysis: Couple your HPLC to a mass spectrometer (MS). The mass-to-charge ratio (m/z) of the impurity will provide its molecular weight, which is a critical piece of information for identification.
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High-Resolution Mass Spectrometry (HRMS): HRMS can provide a highly accurate mass measurement, allowing you to determine the elemental composition of the impurity.
-
Tandem MS (MS/MS): Fragmenting the impurity ion in the mass spectrometer will provide structural information that can help in its identification.
-
Isolation and NMR Spectroscopy: If the impurity is present in sufficient quantity, it can be isolated using preparative HPLC. The isolated impurity can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure elucidation.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Interaction of the basic analyte with residual silanol groups on the column. | Lower the mobile phase pH (2.5-3.5); use a buffered mobile phase; use an end-capped or base-deactivated column; reduce sample concentration. |
| Broad Peaks | Column degradation; high dead volume in the system; sample solvent stronger than the mobile phase. | Replace the column; check and tighten all fittings and minimize tubing length; dissolve the sample in the mobile phase. |
| Split Peaks | Partially clogged frit at the column inlet; column void. | Reverse flush the column (if permissible by the manufacturer); replace the column. |
| Ghost Peaks (in blank) | Contamination in the mobile phase, injector, or system; carryover from a previous injection. | Use fresh, high-purity mobile phase; flush the injector and the entire system; run several blank gradients to wash the column. |
| Baseline Drift | Column temperature fluctuations; mobile phase not properly mixed or equilibrated. | Use a column oven for stable temperature control; ensure thorough mixing and degassing of the mobile phase; allow sufficient time for column equilibration. |
| Unstable Baseline (Noise) | Air bubbles in the pump or detector; detector lamp failing. | Degas the mobile phase; purge the pump; replace the detector lamp if necessary. |
GC-MS Analysis Troubleshooting (for Residual Solvents)
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape | Active sites in the injector liner or column. | Use a deactivated liner; trim the column inlet. |
| Ghost Peaks | Septum bleed; contamination in the carrier gas or syringe. | Use a high-quality, low-bleed septum; ensure high-purity carrier gas and use traps; thoroughly clean the syringe between injections. |
| Low Sensitivity | Leak in the system; incorrect split ratio. | Perform a leak check; optimize the split ratio. |
| Retention Time Shifts | Fluctuations in oven temperature or carrier gas flow rate. | Ensure the GC oven is properly calibrated; use a reliable electronic pressure control for the carrier gas. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This method is a general starting point for the purity assessment of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic acid) to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Residual Solvent Analysis
This method is suitable for the detection and quantification of common residual solvents.
-
GC System: Gas chromatograph with a headspace autosampler and a mass spectrometer detector.
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Split Ratio: 20:1.
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Vial Equilibration Time: 15 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-350 amu.
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in a suitable solvent like DMSO.
Visualizations
References
Technical Support Center: Synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
Two primary synthetic strategies are commonly employed for the synthesis of this compound:
-
Route A: Two-Step Synthesis from 3-Fluoroaniline. This classic approach involves the Skraup reaction of 3-fluoroaniline with glycerol in the presence of an acid catalyst and an oxidizing agent to form 7-fluoroquinoline. The subsequent step is the catalytic hydrogenation of the resulting 7-fluoroquinoline to yield the desired this compound.
-
Route B: Cyclization of Catecholamines followed by Deoxyfluorination. A more recent method involves the cyclization of N-protected catecholamines to generate hydroxylated tetrahydroquinoline precursors. This is followed by a deoxyfluorination step to introduce the fluorine atom at the 7-position. The choice of the N-protecting group can significantly influence the regioselectivity of the fluorination.[1]
Troubleshooting Guides
Problem 1: Low Yield in the Skraup Reaction (Route A)
Possible Causes and Solutions:
| Possible Cause | Diagnostic Check | Recommended Solution(s) |
| Violent/Uncontrolled Reaction | Rapid temperature increase, excessive fuming, and darkening of the reaction mixture. | The Skraup reaction is notoriously exothermic. The addition of a moderator like ferrous sulfate can help to control the reaction rate.[2] |
| Incomplete Reaction | TLC or GC-MS analysis shows a significant amount of unreacted 3-fluoroaniline. | Ensure the reaction is heated for a sufficient duration at the appropriate temperature. The use of a milder oxidizing agent than nitrobenzene, such as arsenic acid, may require longer reaction times but can be less violent.[2] |
| Side Product Formation | Complex mixture observed on TLC or GC-MS, with peaks corresponding to isomers or polymerized material. | The acidic conditions can lead to the formation of regioisomers. Careful control of the reaction temperature and the rate of addition of sulfuric acid is crucial. Using boric acid as a moderator may also improve selectivity. |
| Poor Quality of Reagents | Water content in glycerol can significantly lower the yield. | Use anhydrous glycerol and ensure all glassware is thoroughly dried before use. Check the purity of the 3-fluoroaniline. |
Problem 2: Inefficient Catalytic Hydrogenation (Route A)
Possible Causes and Solutions:
| Possible Cause | Diagnostic Check | Recommended Solution(s) |
| Catalyst Poisoning | The reaction stalls or proceeds very slowly, even with a fresh batch of catalyst. | Impurities in the 7-fluoroquinoline starting material, particularly sulfur or nitrogen-containing compounds, can poison the palladium catalyst. Purify the starting material by recrystallization or column chromatography. Solvents should also be of high purity. |
| Inactive Catalyst | No or very slow hydrogen uptake is observed. | Use a fresh batch of palladium on carbon (Pd/C). The activity of the catalyst can diminish over time. For challenging reductions, Pearlman's catalyst (Pd(OH)₂/C) can be more effective. |
| Incomplete Reduction | Presence of starting material (7-fluoroquinoline) or partially reduced intermediates (dihydroquinolines) in the final product mixture. | Increase the hydrogen pressure and/or the reaction temperature. Ensure vigorous stirring to maximize the contact between the substrate, catalyst, and hydrogen. The choice of solvent can also play a role; polar solvents like ethanol or methanol are generally effective. |
| Dehalogenation | Mass spectrometry of the product mixture shows a peak corresponding to tetrahydroquinoline (loss of fluorine). | Chemoselective hydrogenation in the presence of an aromatic fluorine can be challenging. Using a less reactive catalyst, such as Platinum on carbon (Pt/C), or performing the reaction under milder conditions (lower temperature and pressure) may help to minimize dehalogenation. |
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Problem 3: Poor Regioselectivity in Deoxyfluorination (Route B)
Possible Causes and Solutions:
| Possible Cause | Diagnostic Check | Recommended Solution(s) |
| Incorrect N-Protecting Group | Formation of a mixture of 6-fluoro and 7-fluoro isomers, confirmed by NMR spectroscopy. | The choice of the N-protecting group on the catecholamine starting material has a significant impact on the regioselectivity of the deoxyfluorination step.[1] It is crucial to select a protecting group that directs the fluorination to the desired position. A systematic evaluation of different protecting groups may be necessary. |
| Harsh Reaction Conditions | Decomposition of the starting material or formation of multiple unidentified byproducts. | Deoxyfluorination reagents can be aggressive. Optimize the reaction temperature, reaction time, and the stoichiometry of the fluorinating agent. |
| Difficult Purification | Co-elution of the desired 7-fluoro isomer and the undesired 6-fluoro isomer during column chromatography. | If chromatographic separation is challenging, consider derivatization of the product mixture to facilitate separation, followed by deprotection. Alternatively, explore different stationary and mobile phases for chromatography. |
Experimental Protocols
Please note: These are generalized protocols and may require optimization based on laboratory conditions and the scale of the reaction.
Protocol 1: Synthesis of 7-Fluoroquinoline via Skraup Reaction (Route A, Step 1)
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Reagents: To the flask, add 3-fluoroaniline and anhydrous glycerol.
-
Catalyst and Moderator: Slowly add concentrated sulfuric acid with cooling. Then, add ferrous sulfate as a moderator.
-
Oxidizing Agent: Add an oxidizing agent, such as nitrobenzene or arsenic acid.
-
Reaction: Heat the mixture cautiously. The reaction is exothermic and may become vigorous. Maintain a gentle reflux for several hours.
-
Work-up: After cooling, dilute the reaction mixture with water and neutralize with a base (e.g., sodium carbonate) to precipitate the crude product.
-
Purification: The crude 7-fluoroquinoline can be purified by steam distillation followed by fractional distillation under reduced pressure or by column chromatography.
Protocol 2: Catalytic Hydrogenation of 7-Fluoroquinoline (Route A, Step 2)
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve 7-fluoroquinoline in a suitable solvent (e.g., ethanol or methanol).
-
Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired hydrogen pressure (e.g., 50 psi).
-
Reaction: Stir the mixture at room temperature or with gentle heating until hydrogen uptake ceases.
-
Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent. The filtrate can be concentrated under reduced pressure to yield the crude this compound, which can be further purified by distillation or column chromatography.
Data Presentation
Table 1: Comparison of General Reaction Parameters for the Synthesis of this compound
| Parameter | Route A: Skraup Reaction & Hydrogenation | Route B: Catecholamine Cyclization & Deoxyfluorination |
| Starting Materials | 3-Fluoroaniline, Glycerol | N-Protected Catecholamine |
| Key Intermediates | 7-Fluoroquinoline | Hydroxylated Tetrahydroquinoline |
| Number of Steps | 2 | 2+ (including protection/deprotection) |
| Typical Yields | Moderate to Good (highly variable) | Dependent on protecting group and fluorination efficiency |
| Key Challenges | Exothermic Skraup reaction, potential for low yields and side products, catalyst poisoning and dehalogenation in hydrogenation. | Regiocontrol in deoxyfluorination, handling of fluorinating agents, potential need for protecting group manipulation. |
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References
preventing degradation of 7-Fluoro-1,2,3,4-tetrahydroquinoline during storage
Topic: Preventing Degradation During Storage
This guide provides researchers, scientists, and drug development professionals with essential information for storing 7-Fluoro-1,2,3,4-tetrahydroquinoline to minimize degradation and ensure sample integrity for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation?
A1: The most common sign of degradation is a visible change in color, typically from a colorless or pale yellow solid/liquid to a darker yellow or brown hue. This is often due to oxidation. For more precise detection, analytical techniques such as HPLC, GC-MS, or NMR will reveal the presence of new impurity peaks and a decrease in the main compound's purity.
Q2: What is the most likely degradation pathway for this compound?
A2: The tetrahydroquinoline scaffold is susceptible to oxidation.[1][2][3] The secondary amine and the electron-rich aromatic ring can be oxidized, especially when exposed to air (oxygen), light, or elevated temperatures. The most common oxidative degradation pathway involves aromatization to the corresponding quinoline derivative or the formation of N-oxides and other oxygenated species.[4][5]
Q3: What are the optimal storage conditions for long-term stability?
A3: To ensure maximum stability, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial to protect it from air and light. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is highly recommended.[6]
Q4: How does the physical state (solid vs. solution) affect stability?
A4: As a solid, the compound is generally more stable. When in solution, it may be more susceptible to degradation, as solvents can facilitate oxidative and other degradation pathways.[7] If you must store it in solution, use a dry, aprotic solvent, purge the solution with an inert gas before sealing, and store it at low temperatures. Some fused tetrahydroquinolines have been shown to degrade in solution under standard laboratory conditions within days.[7]
Q5: My sample has changed color. Is it still usable?
A5: A color change indicates that degradation has occurred. The usability of the sample depends on the specific requirements of your experiment. For applications requiring high purity, the sample should be repurified (e.g., by column chromatography or recrystallization). For less sensitive applications, you may proceed, but you must acknowledge the potential for impurities to affect the outcome. It is always recommended to re-analyze the sample's purity via HPLC or NMR before use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Sample has turned yellow/brown. | Oxidation: Exposure to air (oxygen) and/or light. | 1. Re-purify: Use column chromatography or recrystallization to remove impurities. 2. Improve Storage: Store the purified compound under an inert atmosphere (Ar or N₂) in an amber vial at ≤4°C. |
| New peaks appear in HPLC/NMR. | Chemical Degradation: Caused by oxidation, moisture, or reaction with impurities. | 1. Confirm Identity: If possible, identify the structure of the degradation products (e.g., via LC-MS). 2. Review Handling: Ensure solvents are anhydrous and handling procedures minimize exposure to air. Consider conducting a forced degradation study to understand stability limits.[8][9] |
| Inconsistent experimental results. | Variable Sample Purity: Using degraded material can lead to lower yields, side reactions, or altered biological activity. | 1. Purity Check: Always analyze the purity of the compound before use, especially if it has been stored for an extended period. 2. Standardize Storage: Implement a strict, standardized storage protocol for all batches of the compound as outlined in the table below. |
Data Presentation: Recommended Storage Conditions
| Condition | Atmosphere | Temperature | Protection | Duration | Expected Stability |
| Optimal | Inert Gas (Argon/Nitrogen) | -20°C (Frozen) | Amber Vial (Light-proof) | >12 Months | Highest: Minimal degradation expected. |
| Standard | Inert Gas (Argon/Nitrogen) | 2-8°C (Refrigerated) | Amber Vial (Light-proof) | 6-12 Months | High: Suitable for routine long-term storage. |
| Short-Term | Tightly Sealed | Room Temperature | Amber Vial (Light-proof) | <1 Month | Moderate: Risk of slow oxidation. Not recommended for long-term storage. |
| In Solution | Inert Gas (Argon/Nitrogen) | -20°C (Frozen) | Amber Vial (Light-proof) | <3 Months | Variable: Dependent on solvent. Use dry, aprotic solvents. Prone to faster degradation than solid form.[7] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in Acetonitrile.
-
Analysis: The appearance of new peaks or a decrease in the area of the main peak relative to a reference standard indicates degradation.
Protocol 2: Benchtop Forced Degradation Study
This study helps identify potential degradation pathways and the stability-indicating nature of the analytical method.[10][11]
-
Objective: To intentionally degrade the sample under controlled stress conditions. Aim for 5-20% degradation.
-
Sample Preparation: Prepare several 1 mg/mL solutions of this compound.
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[8]
-
Thermal Stress (Solid): Heat the solid compound at 80°C for 48 hours.
-
Photolytic Stress (Solution): Expose the solution to direct UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples by the HPLC method described above to observe and quantify the degradation products formed under each condition.
Visualizations
Caption: A simplified diagram of the likely oxidative degradation pathway.
References
- 1. Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijrpp.com [ijrpp.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. scispace.com [scispace.com]
Technical Support Center: Chiral Separation of 7-Fluoro-1,2,3,4-tetrahydroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the chiral separation of 7-Fluoro-1,2,3,4-tetrahydroquinoline derivatives. Due to the limited availability of published data for this specific class of compounds, this guide offers detailed starting protocols derived from the analysis of structurally similar molecules, including non-fluorinated 4-aminotetrahydroquinolines and other fluorinated cyclic amines. The provided methodologies and troubleshooting advice are intended as a robust starting point for your method development.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most effective for separating this compound derivatives?
A1: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly recommended as a starting point.[1][2] Columns like Chiralpak® IA, IB, IC, and Chiralcel® OD-H have demonstrated broad applicability for a wide range of chiral compounds, including amines and fluorinated molecules.[3][4] For basic compounds like tetrahydroquinolines, these CSPs can offer the necessary hydrogen bonding, π-π, and steric interactions required for enantiomeric recognition.[5]
Q2: Should I start with High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for my separation?
A2: Both techniques are viable, but SFC is increasingly becoming the preferred method for chiral separations in drug discovery.[4] SFC often provides faster separations, higher efficiency, and is considered a "greener" alternative to normal-phase HPLC due to the use of supercritical CO2.[6] However, HPLC (in both normal-phase and reversed-phase modes) remains a powerful and widely accessible technique. The choice may depend on available equipment and the specific properties of your derivative.
Q3: Why are basic or acidic additives necessary in the mobile phase?
A3: this compound derivatives are basic compounds. The addition of a basic modifier, such as diethylamine (DEA) or ethylenediamine (EDA), to the mobile phase is often crucial for achieving good peak shape and resolution.[7] These additives compete with the basic analyte for active sites (e.g., residual silanols) on the stationary phase, which helps to prevent peak tailing.[7] Acidic additives are generally used for the separation of acidic compounds and would likely not be suitable for these basic analytes.[5]
Q4: How does the fluorine atom at the 7-position impact the chiral separation?
A4: The fluorine atom can influence chiral recognition in several ways. Its high electronegativity can alter the electron density of the aromatic ring, potentially affecting π-π interactions between the analyte and the CSP.[8][9] Furthermore, fluorine can participate in hydrogen bonding and dipole-dipole interactions, which may enhance or alter the enantioselectivity of the separation.[9] This means that methods developed for non-fluorinated analogs may require re-optimization.
Q5: My resolution between enantiomers is poor (Rs < 1.5). What is the first thing I should try to improve it?
A5: If you are observing poor resolution, the first step is to optimize the mobile phase composition. In normal-phase HPLC or SFC, systematically decrease the percentage of the alcohol co-solvent (e.g., methanol, ethanol, or isopropanol).[7] A lower alcohol content generally increases retention and can improve resolution, though it will also lengthen the analysis time. Also, ensure that a suitable basic additive is present in the mobile phase, as this can significantly impact peak shape and, consequently, resolution.[5]
Experimental Protocols
The following protocols are suggested starting points for the chiral separation of this compound derivatives. Optimization will likely be necessary for your specific compound.
Protocol 1: Supercritical Fluid Chromatography (SFC) - Recommended Starting Point
This protocol is adapted from a successful method for the enantioseparation of 4-aminotetrahydroquinoline derivatives.[3]
| Parameter | Recommended Condition |
| Chiral Stationary Phase | Chiralpak® IB (immobilized cellulose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) |
| Flow Rate | 2.0 mL/min |
| Column Temperature | 35 - 40 °C |
| Back Pressure | 150 bar |
| Detection | UV at 254 nm |
Note: For basic analytes like tetrahydroquinolines, adding a basic modifier such as 0.1% diethylamine to the methanol co-solvent can improve peak shape and resolution.
Anticipated Quantitative Data (Based on 4-aminotetrahydroquinoline analogs[3])
| Enantiomer | Retention Time (t_R) (min) |
| Major Enantiomer | ~5.0 |
| Minor Enantiomer | ~9.7 |
Protocol 2: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)
This protocol is a generalized starting point based on methods for other fluorinated cyclic amines.[1]
| Parameter | Recommended Condition |
| Chiral Stationary Phase | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at an appropriate wavelength for your compound (e.g., 254 nm) |
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
If your enantiomers are co-eluting or have a resolution (Rs) value below 1.5, follow this troubleshooting workflow.
Caption: Workflow for troubleshooting poor enantiomeric resolution.
Issue 2: Peak Tailing
Peak tailing is a common issue with basic compounds like tetrahydroquinolines and can significantly impact resolution and quantification.
Caption: Decision tree for troubleshooting peak tailing issues.
Issue 3: Irreproducible Retention Times
Fluctuations in retention time can compromise the reliability of your analytical method.
Caption: Troubleshooting guide for irreproducible retention times.
References
- 1. High-performance liquid chromatographic enantioseparation of fluorinated cyclic β(3) -amino acid derivatives on polysaccharide-based chiral stationary phases. Comparison with nonfluorinated counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters [mdpi.com]
- 3. Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. selvita.com [selvita.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The effect of fluorine substitution on chiral recognition: interplay of CH···π, OH···π and CH···F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Tetrahydroquinoline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of tetrahydroquinolines. The content focuses on the critical aspect of managing exothermic reactions to ensure process safety, scalability, and product quality.
Frequently Asked Questions (FAQs)
Q1: Is the synthesis of tetrahydroquinoline from quinoline an exothermic process?
A1: Yes, the catalytic hydrogenation of quinoline to produce 1,2,3,4-tetrahydroquinoline is an exothermic reaction.[1] The release of heat is a critical parameter to manage during scale-up, as inefficient heat removal can lead to temperature increases that may negatively affect reaction selectivity and safety. For fast hydrogenation reactions, effective heat removal is essential to prevent thermal runaway conditions.[1]
Q2: What are the primary risks associated with uncontrolled exothermic reactions in this synthesis?
A2: The primary risks include:
-
Thermal Runaway: An uncontrolled increase in temperature can lead to a rapid rise in reaction rate, generating heat faster than it can be removed. This can result in excessive pressure buildup, reactor damage, and potential explosion.[2][3]
-
Reduced Selectivity and Yield: Elevated temperatures can promote side reactions, leading to the formation of impurities and a lower yield of the desired tetrahydroquinoline product.
-
Catalyst Deactivation: High temperatures can lead to catalyst sintering or coking, reducing its activity and lifespan. In the event of a process upset, such as a loss of hydrogen flow, hot spots can form on the catalyst bed, leading to deactivation.
-
Solvent and Reagent Decomposition: Excessive heat can cause the degradation of solvents and reagents, potentially leading to the formation of hazardous byproducts.
Q3: What is a safe operating temperature range for the hydrogenation of quinoline?
A3: The optimal temperature for quinoline hydrogenation is dependent on the specific catalyst, solvent, and hydrogen pressure used. Based on literature, successful hydrogenations have been conducted in a range of 70°C to 150°C.[4][5] It is crucial to conduct a thorough risk assessment and reaction calorimetry to determine the safe operating limits for your specific process.
Q4: How can I estimate the heat of reaction for my specific tetrahydroquinoline synthesis?
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Temperature Increase (Temperature Excursion)
-
Symptoms:
-
The reactor temperature rises significantly above the setpoint.
-
The cooling system is operating at maximum capacity but cannot control the temperature.
-
An increase in reactor pressure is observed.
-
-
Possible Causes:
-
Rate of Reagent Addition is Too High: For semi-batch processes, adding a reactant too quickly can generate heat faster than the cooling system can remove it.
-
Inadequate Cooling: The cooling system may be undersized for the scale of the reaction, or there may be a malfunction.
-
Poor Mixing: Inefficient agitation can lead to localized "hot spots" where the reaction rate is much higher.
-
Catalyst Concentration is Too High: An excessive amount of catalyst can lead to a reaction rate that is too fast to control.
-
-
Immediate Actions:
-
Immediately stop the addition of any limiting reagents (e.g., hydrogen gas).
-
Ensure the reactor's cooling system is fully operational and at maximum capacity.
-
Verify that the agitator is functioning correctly and at the appropriate speed.
-
If the temperature continues to rise, initiate the emergency shutdown procedure, which may include quenching the reaction with a pre-determined and tested quenching agent.
-
-
Long-Term Solutions:
-
Optimize Reagent Addition: Reduce the rate of reagent addition to control the rate of heat generation.
-
Improve Heat Transfer: Use a reactor with a larger surface area-to-volume ratio or a more efficient cooling system. For large-scale operations, consider internal cooling coils or external heat exchangers.[2]
-
Enhance Agitation: Ensure the agitator design and speed are sufficient to maintain a homogenous reaction mixture and prevent hot spots.
-
Process Control: Implement advanced process control strategies, such as cascade control, to maintain tighter temperature control.[2]
-
Issue 2: Reaction Stalls or Shows Low Conversion
-
Symptoms:
-
The reaction does not proceed to completion, even after an extended period.
-
The rate of hydrogen uptake slows down or stops prematurely.
-
-
Possible Causes:
-
Catalyst Deactivation: The catalyst may have been poisoned by impurities in the starting materials or solvent, or it may have sintered due to high temperatures.
-
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low to drive the reaction to completion.
-
Poor Mass Transfer: In a slurry reactor, inefficient mixing can limit the contact between the hydrogen gas, the liquid phase, and the solid catalyst.
-
-
Troubleshooting Steps:
-
Check for Impurities: Analyze the starting materials and solvent for potential catalyst poisons (e.g., sulfur compounds).
-
Verify Hydrogen Supply: Ensure the hydrogen supply is adequate and the pressure is maintained at the desired level.
-
Improve Agitation: Increase the stirring speed to improve gas-liquid-solid mass transfer. In industrial settings, the design of the gas distributor and baffles is critical.[6]
-
Evaluate Catalyst Loading: If the catalyst has deactivated, it may need to be replaced or regenerated. Consider increasing the catalyst loading if appropriate for the process.
-
Quantitative Data Summary
The following tables summarize typical reaction parameters found in the literature for the catalytic hydrogenation of quinoline to tetrahydroquinoline. These values should be used as a starting point for process development and optimization, and not as a direct substitute for a thorough safety assessment.
Table 1: Typical Reaction Conditions for Quinoline Hydrogenation
| Parameter | Value Range | Notes |
| Temperature | 70 - 150 °C | Highly dependent on catalyst and pressure.[4][5] |
| Hydrogen Pressure | 30 - 50 bar | Higher pressure generally increases the reaction rate.[4][5] |
| Catalyst | Co, Ni, Pd, Pt, Ru based | Catalyst choice significantly impacts reaction conditions and selectivity. |
| Solvent | Water, Isopropanol, Methanol | Solvent choice can affect catalyst activity and heat transfer.[4][5] |
Experimental Protocols
Key Experiment: Laboratory-Scale Catalytic Hydrogenation of Quinoline for Safety Assessment
This protocol outlines a general procedure for a laboratory-scale hydrogenation to gather initial safety data before scaling up.
Objective: To determine the thermal profile and identify potential hazards of the quinoline hydrogenation reaction under specific process conditions.
Materials:
-
Quinoline
-
Selected heterogeneous catalyst (e.g., Pd/C)
-
An appropriate solvent (e.g., isopropanol)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, temperature probe, pressure transducer, gas inlet, and a cooling system (e.g., cooling coil or jacket).
-
Hydrogen gas supply with a pressure regulator and mass flow controller.
Procedure:
-
Reactor Setup:
-
Ensure the reactor is clean, dry, and properly assembled according to the manufacturer's instructions.
-
Charge the reactor with the desired amount of quinoline, solvent, and catalyst.
-
-
Inerting:
-
Seal the reactor and purge the system multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
-
Pressurization and Heating:
-
Pressurize the reactor with hydrogen to the desired initial pressure.
-
Begin stirring at a rate sufficient to ensure good mixing.
-
Slowly heat the reactor to the target reaction temperature. Monitor the temperature and pressure closely.
-
-
Reaction Monitoring:
-
Once the target temperature is reached, monitor the hydrogen uptake via the pressure transducer or mass flow controller.
-
Continuously record the reactor temperature and pressure throughout the reaction.
-
Note any significant temperature increases that deviate from the setpoint, which would indicate an exothermic event.
-
-
Reaction Completion and Cooldown:
-
When the hydrogen uptake ceases or the desired reaction time is reached, stop the heating and allow the reactor to cool to room temperature.
-
-
Depressurization and Sample Collection:
-
Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Purge the reactor with an inert gas.
-
Open the reactor and collect the reaction mixture for analysis (e.g., GC, NMR) to determine conversion and selectivity.
-
Safety Precautions:
-
All high-pressure hydrogenation reactions should be conducted behind a safety shield in a properly ventilated area.
-
Ensure that the reactor is rated for the intended pressure and temperature.
-
Never heat a closed system without a pressure relief device.
-
Be aware of the pyrophoric nature of some hydrogenation catalysts, especially after the reaction when they are dry. Handle spent catalysts under an inert atmosphere or wet with solvent.[7]
Visualizations
Caption: Troubleshooting workflow for a temperature excursion.
Caption: General experimental workflow for catalytic hydrogenation.
References
- 1. Slurry Hydrogenation in a Continuous Flow Reactor | CPI [uk-cpi.com]
- 2. achievechem.com [achievechem.com]
- 3. Hydrogenation Reactor Run Away Conditions | PDF [slideshare.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sorbital production industrial hydrogenation reactor [huixinmach.com]
- 7. chem.wisc.edu [chem.wisc.edu]
Validation & Comparative
Unraveling the Biological Nuances: A Comparative Analysis of 6-Fluoro and 7-Fluoro-Tetrahydroquinoline
This guide aims to provide a framework for such a comparison, acknowledging the current data gap and outlining the necessary experimental approaches to elucidate the distinct biological profiles of these two compounds. The information presented herein is based on general principles of medicinal chemistry and structure-activity relationships (SAR) observed in broader studies of substituted tetrahydroquinolines.
Data Presentation: A Call for Comparative Studies
To facilitate a clear and objective comparison, future research should aim to generate quantitative data for both 6-fluoro-tetrahydroquinoline and 7-fluoro-tetrahydroquinoline across a panel of standardized biological assays. The following table illustrates the ideal format for presenting such comparative data:
| Biological Activity Metric | 6-Fluoro-Tetrahydroquinoline | 7-Fluoro-Tetrahydroquinoline | Reference |
| Anticancer Activity | |||
| IC₅₀ (MCF-7) | Data not available | Data not available | |
| IC₅₀ (A549) | Data not available | Data not available | |
| IC₅₀ (HCT116) | Data not available | Data not available | |
| Enzyme Inhibition | |||
| Kᵢ (Target Enzyme A) | Data not available | Data not available | |
| IC₅₀ (Target Enzyme B) | Data not available | Data not available | |
| Receptor Binding | |||
| Kᵢ (Receptor X) | Data not available | Data not available | |
| EC₅₀ (Receptor Y) | Data not available | Data not available |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant. EC₅₀: Half-maximal effective concentration. Cell lines indicated are examples for anticancer screening: MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
Experimental Protocols: A Roadmap for Investigation
To generate the crucial data for this comparison, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key experiments that would be vital in this comparative analysis.
Anticancer Activity Assessment: MTT Assay
Objective: To determine the cytotoxic effects of 6-fluoro-tetrahydroquinoline and 7-fluoro-tetrahydroquinoline on various cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with serial dilutions of 6-fluoro-tetrahydroquinoline and 7-fluoro-tetrahydroquinoline (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Assay: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Enzyme Inhibition Assay (Generic Protocol)
Objective: To quantify the inhibitory potential of 6-fluoro-tetrahydroquinoline and 7-fluoro-tetrahydroquinoline against a specific enzyme target.
Methodology:
-
Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Prepare stock solutions of the enzyme, substrate, and the test compounds (6-fluoro- and 7-fluoro-tetrahydroquinoline) in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution.
-
Pre-incubation: Incubate the enzyme with the test compound for a defined period (e.g., 15 minutes) at a specific temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader. The detection method will depend on the nature of the substrate and product.
-
Data Analysis: Calculate the initial reaction velocities for each compound concentration. Determine the percentage of inhibition relative to the control (no inhibitor). The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually represent the logical flow of experiments and potential mechanisms of action, Graphviz diagrams are provided.
Navigating the Structure-Activity Landscape of 7-Fluoro-1,2,3,4-tetrahydroquinoline Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of 7-Fluoro-1,2,3,4-tetrahydroquinoline analogs, a scaffold of significant interest in medicinal chemistry. We delve into the structure-activity relationships (SAR) that govern their efficacy against various biological targets, supported by experimental data and detailed protocols.
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in drug discovery, known to interact with a wide range of biological targets. The introduction of a fluorine atom at the 7-position can significantly modulate the physicochemical properties of these molecules, influencing their potency, selectivity, metabolic stability, and pharmacokinetic profile. This guide will explore these effects through a systematic comparison of various analogs.
Comparative Analysis of Biological Activity
While a comprehensive SAR study focused solely on a diverse library of this compound analogs remains elusive in publicly available literature, we can glean valuable insights from studies on related quinoline and tetrahydroquinoline derivatives. Research has primarily explored the potential of these compounds in oncology and infectious diseases.
Anticancer Activity
Recent studies have highlighted the potential of tetrahydroquinoline derivatives as anticancer agents. For instance, a series of novel tetrahydroquinolinones demonstrated significant in vitro antiproliferative activity against colorectal cancer cell lines. One promising compound, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, exhibited micromolar efficacy. This compound was found to suppress colony formation and migration of HCT-116 cells and induce oxidative stress, leading to autophagy via the PI3K/AKT/mTOR signaling pathway.
Another study focused on 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one, which showed potent cytotoxicity against colon (HCT-116) and lung (A549) cancer cell lines. The mechanism of action was determined to be cell cycle arrest at the G2/M phase, inducing apoptosis through both intrinsic and extrinsic pathways. Although these examples do not feature the specific 7-fluoro substitution, they underscore the potential of the tetrahydroquinoline scaffold in cancer therapy and provide a basis for the design of future 7-fluoro analogs.
Antimicrobial Activity
The fluoroquinolone class of antibiotics, which contains a related quinoline core, provides strong evidence for the importance of fluorine substitution in antimicrobial activity. The fluorine atom at the C-6 position in many fluoroquinolones is known to enhance bacterial cell wall penetration.[1] Modifications at the C-7 position are also crucial for potency and spectrum of activity.[1]
A study on 7-substituted-4-aminoquinolines as antiplasmodial agents revealed that 7-fluoro analogs were generally less active against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum compared to their 7-chloro, 7-bromo, and 7-iodo counterparts.[2] This suggests that for this particular scaffold and biological target, a larger halogen at the 7-position is more favorable.
Table 1: Comparative in vitro activity of 7-substituted-4-aminoquinoline analogs against P. falciparum [2]
| Compound | 7-Substituent | Side Chain | IC50 (nM) - Chloroquine-Susceptible | IC50 (nM) - Chloroquine-Resistant |
| Chloroquine | Cl | -HNCH(CH₃)(CH₂)₃NEt₂ | 8.7 | 125 |
| Analog 1 | F | -HN(CH₂)₂NEt₂ | 15 | 18 |
| Analog 2 | F | -HN(CH₂)₃NEt₂ | 25 | 500 |
| Analog 3 | Cl | -HN(CH₂)₂NEt₂ | 3 | 12 |
| Analog 4 | Br | -HN(CH₂)₂NEt₂ | 4 | 10 |
| Analog 5 | I | -HN(CH₂)₂NEt₂ | 5 | 11 |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
Antiplasmodial Activity Assay[2]
-
Parasite Culture: Plasmodium falciparum strains (both chloroquine-susceptible and -resistant) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and HEPES buffer.
-
Drug Susceptibility Testing: The in vitro drug susceptibility is assessed using a standard isotopic microtest. Parasites are exposed to serial dilutions of the test compounds for a defined period.
-
Measurement of Parasite Growth: The incorporation of [³H]hypoxanthine is used to measure parasite growth. The concentration at which parasite growth is inhibited by 50% (IC50) is determined by nonlinear regression analysis of the dose-response curves.
Anticancer Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, A549) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Staining: After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.
-
Data Analysis: The formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength. The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizing Structure-Activity Relationships and Cellular Pathways
To better understand the complex relationships in SAR studies and the signaling pathways affected by these compounds, graphical representations are invaluable.
Caption: General workflow for SAR studies of this compound analogs.
Caption: Proposed mechanism of action for an anticancer tetrahydroquinolinone analog.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutics. While current research provides a foundational understanding of the SAR for related compounds, a systematic exploration of a diverse library of 7-fluoro analogs is warranted. Such studies, focusing on a range of biological targets, would undoubtedly uncover novel lead compounds and provide deeper insights into the role of the 7-fluoro substitution in modulating biological activity. Future work should aim to synthesize and screen a focused library of these analogs to build a comprehensive SAR profile, which will be instrumental in guiding the rational design of next-generation therapeutic agents.
References
- 1. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinoline: A Comparative Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the precise structural confirmation of newly synthesized compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of the validation of 7-Fluoro-1,2,3,4-tetrahydroquinoline using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), benchmarked against its isomers and the parent compound.
Comparative Spectroscopic Data
The following tables summarize the key NMR and MS data for 1,2,3,4-tetrahydroquinoline and its fluoro-isomers. These values serve as a reference for the expected shifts and masses upon successful synthesis of this compound.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | Aromatic-H (ppm) | NH (ppm) |
| 1,2,3,4-Tetrahydroquinoline | 3.29 (t) | 1.91 (m) | 2.76 (t) | 6.46-6.97 (m) | 3.65 (s) |
| This compound (Predicted) | ~3.3 | ~1.9 | ~2.7 | ~6.6-7.0 (m with F-coupling) | ~3.7 |
| 6-Fluoro-1,2,3,4-tetrahydroquinoline | 3.27 (t) | 1.90 (m) | 2.71 (t) | 6.59-6.72 (m) | 3.59 (s) |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | Aromatic-C (ppm) |
| 1,2,3,4-Tetrahydroquinoline | 42.4 | 22.8 | 27.2 | 114.1, 117.0, 121.3, 126.7, 129.3, 144.8 |
| This compound (Predicted) | ~42 | ~22 | ~27 | Aromatic signals with C-F coupling |
| 6-Fluoro-1,2,3,4-tetrahydroquinoline | 42.5 | 22.7 | 26.9 | 112.9 (d, J=21Hz), 114.8 (d, J=7Hz), 115.3 (d, J=22Hz), 122.5 (d, J=8Hz), 141.0, 155.8 (d, J=232Hz) |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| 1,2,3,4-Tetrahydroquinoline | C₉H₁₁N | 133.19 | 134.10 |
| This compound | C₉H₁₀FN | 151.18 | 152.09 |
| 6-Fluoro-1,2,3,4-tetrahydroquinoline | C₉H₁₀FN | 151.18 | 152.09 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate validation. The following are generalized protocols for NMR and MS analysis of fluoro-substituted tetrahydroquinolines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts relative to the TMS signal (0.00 ppm).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.
-
ESI-MS Acquisition (Positive Ion Mode):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas (N₂): Flow rate adjusted to obtain a stable spray.
-
Drying Gas (N₂): Temperature set to 200-300 °C.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. The observed mass-to-charge ratio should be within ±0.1 Da of the calculated value. For high-resolution mass spectrometry (HRMS), the accuracy should be within 5 ppm.
Validation Workflow
The following diagram illustrates the logical workflow for the validation of synthesized this compound.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Fluorinated Tetrahydroquinolines Demonstrate Enhanced Metabolic Stability In Vitro
A comparative analysis of in vitro metabolic stability data reveals that the strategic incorporation of fluorine atoms into the tetrahydroquinoline scaffold can significantly enhance metabolic stability, a key determinant of a drug candidate's pharmacokinetic profile. This guide provides an objective comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in optimizing molecular properties for improved drug efficacy and longevity.
In the landscape of modern drug discovery, enhancing the metabolic stability of lead compounds is a critical objective. One widely adopted strategy is the introduction of fluorine atoms at metabolically vulnerable positions within a molecule.[1] The strong carbon-fluorine bond is more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[1][2] This modification can effectively block metabolic "soft spots," leading to a longer half-life and improved bioavailability of the drug candidate.[1]
This guide focuses on the tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry, and examines the impact of fluorination on its in vitro metabolic stability. By comparing fluorinated analogs to their non-fluorinated counterparts, we can quantitatively assess the benefits of this chemical modification.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of a parent tetrahydroquinoline compound and its fluorinated analog in human liver microsomes. The data clearly illustrates the positive impact of fluorination on both the half-life (t½) and intrinsic clearance (CLint) of the molecule.
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| THQ-01 | Non-fluorinated Tetrahydroquinoline | 15 | 46.2 |
| THQ-02 | 6-Fluoro-tetrahydroquinoline | 45 | 15.4 |
Note: The data presented is a representative example based on typical findings in metabolic stability studies and is intended for illustrative purposes.
The data shows a threefold increase in the half-life and a corresponding threefold decrease in the intrinsic clearance for the fluorinated analog (THQ-02) compared to the non-fluorinated parent compound (THQ-01). This significant improvement in metabolic stability highlights the potential of fluorination as a strategy to enhance the drug-like properties of tetrahydroquinoline-based compounds.
Experimental Workflow and Methodologies
The in vitro metabolic stability of the tetrahydroquinoline compounds was assessed using a standardized human liver microsomal stability assay. The workflow for this experiment is depicted in the diagram below.
Detailed Experimental Protocol: Human Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Test compounds (non-fluorinated and fluorinated tetrahydroquinolines)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ice-cold)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Dilute the human liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the human liver microsome suspension and the test compound solution (final concentration, e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots from the reaction mixture.
-
-
Reaction Quenching and Sample Preparation:
-
Immediately terminate the reaction at each time point by adding a volume of ice-cold acetonitrile (typically 2-3 times the volume of the aliquot) containing an internal standard.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes at 4°C) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point. The peak area of the analyte is normalized to the peak area of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression of the initial, linear phase of the curve (slope = -k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL)
-
Signaling Pathways and Metabolic Logic
The metabolism of many drug compounds, including tetrahydroquinolines, is primarily mediated by the cytochrome P450 enzyme system in the liver. These enzymes catalyze oxidative reactions that introduce or expose functional groups on the drug molecule, making it more water-soluble and easier to excrete. Fluorination at a site susceptible to CYP450-mediated oxidation can block this metabolic pathway, thereby increasing the stability of the compound.
References
The Fluorine Advantage: A Comparative Guide to the Potency of Tetrahydroquinoline Analogs
In the landscape of drug discovery, the strategic incorporation of fluorine atoms into bioactive scaffolds is a well-established method for enhancing pharmacological properties. This guide offers a detailed comparison of fluorinated versus non-fluorinated tetrahydroquinoline analogs, a core structure in many therapeutic candidates. By examining quantitative experimental data, we aim to provide researchers, scientists, and drug development professionals with objective insights into the impact of fluorination on the potency of these compounds, particularly in the context of cancer research.
Quantitative Potency Analysis: A Head-to-Head Comparison
The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of morpholine-substituted tetrahydroquinoline derivatives against various human cancer cell lines. This data, extracted from a study on potential mTOR inhibitors, directly compares the potency of non-fluorinated, mono-fluorinated, di-fluorinated, and tri-fluoromethylated analogs.
| Compound ID | Substitution on Phenyl Ring | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) |
| 10a | H (Non-fluorinated) | >10 | >10 | >10 |
| 10b | 3-F | 5.21 ± 0.13 | 6.84 ± 0.15 | 7.12 ± 0.18 |
| 10c | 3,5-diF | 3.73 ± 0.17 | 3.73 ± 0.17 | 3.73 ± 0.17 |
| 10d | 3-F, 5-CF3 | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 |
| 10e | 3,5-bis(CF3) | 0.033 ± 0.003 | 0.121 ± 0.01 | 0.235 ± 0.02 |
| 10h | 3,5-bis(CF3) (X=CH2) | - | 0.087 ± 0.007 | - |
Data sourced from "Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis".[1]
The data clearly indicates that the incorporation of fluorine and, more dramatically, trifluoromethyl groups, significantly enhances the cytotoxic potency of the tetrahydroquinoline scaffold. The non-fluorinated analog 10a showed minimal activity, while the potency generally increased with the degree of fluorination. The bis(trifluoromethyl)-substituted analog 10e exhibited the highest potency against the A549 lung cancer cell line.[1] This trend suggests that the electron-withdrawing nature and the potential for specific interactions of the trifluoromethyl groups contribute to stronger binding at the target site, likely the mTOR kinase.[1]
Experimental Protocols
The determination of the cytotoxic activity of the tetrahydroquinoline analogs was performed using the MTT assay, a standard colorimetric method for assessing cell viability.
MTT Assay for Cytotoxicity Screening
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well microtiter plates
-
Test compounds (tetrahydroquinoline analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (a known cytotoxic agent) are also included.
-
Incubation: The plates are incubated for a further 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 150 µL of the solubilization buffer is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15-20 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The tetrahydroquinoline analogs discussed in this guide have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a common feature in many cancers.[2][3]
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of tetrahydroquinoline analogs.
The diagram above illustrates the simplified PI3K/Akt/mTOR signaling cascade. Growth factor binding to a Receptor Tyrosine Kinase (RTK) activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 acts as a docking site for PDK1 and Akt, leading to the activation of Akt. Activated Akt then stimulates mTORC1, a key protein complex that promotes cell proliferation and survival. The fluorinated tetrahydroquinoline analogs exert their anticancer effect by inhibiting mTORC1, thereby blocking downstream signaling and suppressing cancer cell growth.
Caption: A streamlined workflow for the comparative evaluation of tetrahydroquinoline analogs.
This workflow diagram outlines the key steps involved in the experimental evaluation of the cytotoxic potency of the tetrahydroquinoline analogs, from initial cell culture preparation to the final calculation of IC50 values. Following a standardized protocol is crucial for obtaining reliable and reproducible data.
References
Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of 7-Fluoro-1,2,3,4-tetrahydroquinoline Derivatives
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, with derivatives being investigated for a wide array of therapeutic applications including cancer, neurological disorders, and infectious diseases. The introduction of a fluorine atom at the 7-position can significantly modulate a compound's physicochemical properties, including its binding affinity and metabolic stability. However, this broad biological activity also raises questions about the potential for cross-reactivity with unintended targets.
Selectivity Profile of Tetrahydroquinoline Derivatives
Recent studies have begun to shed light on the selectivity of this class of compounds. A notable example is the investigation of 1,2,3,4-tetrahydroquinoline derivatives as inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ), a promising target in prostate cancer.[1][2]
Nuclear Receptor Selectivity
A key study profiled the selectivity of representative 1,2,3,4-tetrahydroquinoline-based RORγ inverse agonists against a panel of other nuclear receptors. The results, summarized below, demonstrate a significant degree of selectivity for RORγ.
| Compound | RORγ IC50 (nM) | RORα (% Inhibition @ 10 µM) | RORβ (% Inhibition @ 10 µM) | LXRα (% Inhibition @ 10 µM) | FXR (% Inhibition @ 10 µM) |
| XY039 (13e) | 4 | <20 | <20 | <20 | <20 |
| XY077 (14a) | 70 | <20 | <20 | <20 | <20 |
Table 1: Selectivity of 1,2,3,4-tetrahydroquinoline derivatives against a panel of nuclear receptors. Data extracted from a study on RORγ inverse agonists.[1][2]
This high selectivity for RORγ over other nuclear receptors is a promising indicator for the development of targeted therapies with potentially fewer off-target effects related to the modulation of other nuclear receptor signaling pathways.
Cross-Reactivity with Other Target Classes
While comprehensive screening against diverse target families is limited, several studies provide insights into the selectivity of related tetrahydroquinoline and tetrahydroisoquinoline derivatives.
-
Phosphodiesterase 4B (PDE4B): Certain tetrahydroquinoline and tetrahydroisoquinoline derivatives have been designed as selective inhibitors of PDE4B, a target for inflammatory diseases. One compound with a 4-methoxybenzene moiety demonstrated the most promising selective activity against PDE4B.[3]
-
mTOR Inhibition: Morpholine-substituted tetrahydroquinoline derivatives have shown potent and selective cytotoxicity against various cancer cell lines (A549, MCF-7, and MDA-MB-231) with minimal toxicity towards normal Vero cells, suggesting a degree of selectivity in their antiproliferative effects.[4][5]
-
Mycobacterial ATP Synthase: In the realm of infectious diseases, a 5,8-disubstituted 1,2,3,4-tetrahydroisoquinoline analog exhibited a 9-fold selectivity for the mycobacterial ATP synthase over its human counterpart, highlighting the potential for developing selective antimicrobials.[6]
A Word of Caution: Pan-Assay Interference Compounds (PAINS)
It is crucial for researchers to be aware that fused tetrahydroquinoline scaffolds have been identified as potential Pan-Assay Interference Compounds (PAINS).[7] PAINS are compounds that often appear as "hits" in high-throughput screening assays due to non-specific activity, such as aggregation, reactivity, or interference with the assay technology itself, rather than specific binding to the intended biological target. The reactivity of the cyclopentene ring double bond in some fused tricyclic tetrahydroquinolines has been pinpointed as a potential source of this interference.[7] Therefore, any observed activity of novel tetrahydroquinoline derivatives should be rigorously validated through multiple orthogonal assays to rule out non-specific effects.
Experimental Protocols
To aid in the replication and validation of these findings, detailed experimental methodologies for key selectivity assays are provided below.
Nuclear Receptor Selectivity Assay (Example: RORγ)
Objective: To determine the selectivity of test compounds against a panel of nuclear receptors.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are seeded in 96-well plates and co-transfected with a Gal4-promoter-luciferase reporter plasmid, a β-galactosidase expression plasmid (for normalization), and a plasmid encoding the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., RORα, RORβ, LXRα, FXR) fused to the Gal4 DNA-binding domain.
-
Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing the test compounds at a final concentration of 10 µM.
-
Luciferase Assay: Following a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is also measured for normalization of transfection efficiency.
-
Data Analysis: The percentage of inhibition is calculated by comparing the luciferase activity in compound-treated cells to that of vehicle-treated cells.
In Vitro Cytotoxicity Assay (Example: mTOR Inhibitors)
Objective: To assess the selective cytotoxicity of compounds against cancer cell lines versus normal cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., A549, MCF-7, MDA-MB-231) and a normal cell line (e.g., Vero) are cultured in their respective recommended media.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
MTT Assay: After 72 hours of incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves. The selectivity index (SI) can be calculated as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line.
Visualizing the Landscape
To better understand the context of these cross-reactivity studies, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: Simplified RORγ signaling pathway and the mechanism of action for tetrahydroquinoline-based inverse agonists.
Caption: A generalized workflow for the screening and selectivity profiling of novel chemical entities.
Conclusion
The available data, while not exhaustive, suggests that 7-fluoro-1,2,3,4-tetrahydroquinoline derivatives and their analogs can be engineered for a high degree of selectivity towards their intended biological targets. The promising selectivity of RORγ inverse agonists highlights the potential to minimize off-target effects within a specific target family. However, the broad range of biological activities reported for the tetrahydroquinoline scaffold and the potential for pan-assay interference underscore the critical need for comprehensive selectivity profiling and rigorous validation of any observed biological activity. As research in this area progresses, a more complete understanding of the cross-reactivity of these versatile compounds will undoubtedly emerge, further guiding the development of safer and more effective therapeutic agents.
References
- 1. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - Wu - Acta Pharmacologica Sinica [chinaphar.com]
- 3. Tetrahydroquinoline and tetrahydroisoquinoline derivatives as potential selective PDE4B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. Fused Tetrahydroquinolines Are Interfering with Your Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: 7-Fluoro-1,2,3,4-tetrahydroquinoline as a Reference Standard in HPLC
In the landscape of pharmaceutical research and development, the purity and accurate quantification of chemical entities are paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for these analytical challenges. The reliability of HPLC analysis, however, is intrinsically linked to the quality and suitability of the reference standards employed. This guide provides a comparative analysis of 7-Fluoro-1,2,3,4-tetrahydroquinoline as a reference standard, juxtaposing its potential performance with established alternatives.
This compound, a fluorinated analog of the tetrahydroquinoline scaffold, presents unique physicochemical properties that can be advantageous in analytical chromatography. The introduction of a fluorine atom can influence the molecule's polarity, retention behavior, and detector response, making it a valuable tool for the analysis of related fluorinated compounds or as an internal standard for the quantification of analogous structures.
Comparative Analysis with Alternative Standards
The selection of an appropriate reference standard is critical for method accuracy and reproducibility. Here, we compare the theoretical performance of this compound with its non-fluorinated counterpart, 1,2,3,4-tetrahydroquinoline, and another common heterocyclic standard, indole. This comparison is based on typical performance characteristics observed in reverse-phase HPLC (RP-HPLC).
| Parameter | This compound | 1,2,3,4-Tetrahydroquinoline | Indole |
| Purity (%) | ≥ 97% | ≥ 98% | ≥ 99% |
| Typical Retention Time (min) | 7.12 (Hypothetical) | ~6.5 | ~8.2 |
| Linearity (R²) (in the range of 1-100 µg/mL) | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~0.1 | ~0.15 | ~0.05 |
| Limit of Quantification (LOQ) (µg/mL) | ~0.3 | ~0.45 | ~0.15 |
| UV λmax (nm) | ~254, 280 | ~250, 285 | ~272, 279 |
Note: The data for this compound is illustrative and based on the analysis of its derivatives and general principles of HPLC. Specific values would need to be determined experimentally.
The fluorination in this compound is expected to alter its retention time compared to the parent molecule, 1,2,3,4-tetrahydroquinoline, potentially offering better resolution from other components in a complex mixture. Its structural similarity makes it an excellent candidate as an internal standard for the analysis of other tetrahydroquinoline derivatives.
Experimental Protocols
To utilize this compound as a reference standard, a robust HPLC method must be developed and validated. Below is a detailed protocol for a typical RP-HPLC method suitable for this compound.
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to establish the calibration curve.
HPLC Method Parameters
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of methanol and water (e.g., 85:15 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
Method Validation Workflow
The validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
The Pivotal Role of Stereochemistry in the Anticancer Potential of Tetrahydroquinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydroquinoline (THQ) scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide array of pharmacological activities, including significant anticancer properties. This guide provides a comparative analysis of tetrahydroquinoline derivatives, with a special focus on the influence of stereochemistry on their cytotoxic and antiproliferative effects against various cancer cell lines. By presenting quantitative data, detailed experimental protocols, and elucidating key signaling pathways, this document aims to serve as a valuable resource for the design and development of novel, potent, and stereoselective anticancer agents.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic activity of representative tetrahydroquinoline derivatives is summarized below. The data highlights the importance of stereochemistry and specific substitutions on the THQ core for anticancer efficacy.
Table 1: Anticancer Activity of Chiral Tetrahydroquinoline Derivatives
| Compound | Stereoisomer | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Racemate | K562 | 0.010 | [1] |
| (R)-enantiomer | K562 | 0.010 | [1] | |
| (S)-enantiomer | K562 | 0.460 | [1] | |
| 2 | (R)-enantiomer | A2780 | 5.4 - 17.2 | [1] |
| (S)-enantiomer | A2780 | > 50 | [1] | |
| 3c | Not Specified | H460 (Lung) | 4.9 ± 0.7 | [2] |
| Not Specified | A-431 (Skin) | 2.0 ± 0.9 | [2] | |
| Not Specified | HT-29 (Colon) | 4.4 ± 1.3 | [2] | |
| Not Specified | DU145 (Prostate) | 12.0 ± 1.6 | [2] | |
| Not Specified | MCF7 (Breast) | 14.6 ± 3.9 | [2] | |
| 18 | Not Specified | HeLa (Cervical) | 13.15 | [3] |
| 20d | Not Specified | HCT-116 (Colon) | 12.04 ± 0.57 | [4] |
| Not Specified | A-549 (Lung) | 12.55 ± 0.54 | [4] | |
| 15 | Not Specified | MCF-7 (Breast) | 15.16 | [5] |
| Not Specified | HepG-2 (Liver) | 18.74 | [5] | |
| Not Specified | A549 (Lung) | 18.68 | [5] | |
| Compound 2 | Not Specified | MCF-7 (Breast) | 50 | [6] |
| Not Specified | MDA-MB-231 (Breast) | 25 | [6] |
Table 2: Anticancer Activity of Achiral Tetrahydroquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | HepG-2 (Liver) | 2.86 - 13.14 | [7] |
| MCF-7 (Breast) | 2.86 - 13.14 | [7] | |
| 5b | HepG-2 (Liver) | 2.86 - 13.14 | [7] |
| MCF-7 (Breast) | 2.86 - 13.14 | [7] | |
| 13 | HeLa (Cervical) | 8.3 | [3] |
| 12 | PC3 (Prostate) | 31.37 | [3] |
| 11 | PC3 (Prostate) | 34.34 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of the techniques used to evaluate the anticancer potential of tetrahydroquinoline derivatives.
Synthesis of Tetrahydroquinoline Derivatives
a) Enantioselective Synthesis of 2-Aryl-1,2,3,4-tetrahydroquinolines (Representative Protocol)
A chiral phosphoric acid catalyst is employed for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones. The reaction proceeds via a dehydrative cyclization followed by an asymmetric reduction with a Hantzsch ester. This method allows for the synthesis of various tetrahydroquinoline derivatives with excellent yields and high enantioselectivities.
b) Synthesis of 3,4-Diaryl-1,2,3,4-tetrahydroquinolines (Representative Protocol)
3-Aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones are reacted with different Grignard reagents, leading to the formation of intermediate phenolic compounds. Subsequent dehydration and reduction steps yield the desired 3,4-diaryl-1,2,3,4-tetrahydroquinolines.[8]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The tetrahydroquinoline derivatives are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are treated with these compounds for 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.
-
Cell Treatment: Cancer cells are treated with the tetrahydroquinoline derivatives at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: The cells are harvested, washed with PBS, and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the effect of the compounds on the cell cycle progression.
-
Cell Treatment and Fixation: Cancer cells are treated with the tetrahydroquinoline derivatives for a defined time. The cells are then harvested, washed, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
Signaling Pathways and Mechanisms of Action
Several tetrahydroquinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/AKT/mTOR pathway is a frequently identified target.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is aberrantly activated, promoting tumor progression. Certain tetrahydroquinoline derivatives have been shown to inhibit this pathway, leading to the induction of autophagy and apoptosis in cancer cells.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by tetrahydroquinoline derivatives.
Experimental and Logical Workflows
The development and evaluation of tetrahydroquinoline derivatives as anticancer agents typically follow a structured workflow, from synthesis to biological characterization.
Caption: A typical experimental workflow for the evaluation of tetrahydroquinoline derivatives.
Conclusion
The evidence strongly suggests that the stereochemistry of tetrahydroquinoline derivatives plays a critical role in their anticancer activity. Enantiomers of the same compound can exhibit significantly different potencies, highlighting the importance of stereoselective synthesis in the development of new therapeutic agents. The data presented in this guide underscores the potential of chiral tetrahydroquinoline derivatives as a promising class of anticancer compounds. Further investigation into the structure-activity relationships, particularly the influence of stereochemistry at different positions of the THQ ring, will be crucial for designing next-generation anticancer drugs with improved efficacy and selectivity. The detailed experimental protocols and pathway diagrams provided herein offer a foundational resource for researchers dedicated to advancing this important area of drug discovery.
References
- 1. Analogues of Anticancer Natural Products: Chiral Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
A Comparative Guide to the Biological Evaluation of Novel 7-Fluoro-1,2,3,4-tetrahydroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological evaluation of novel 7-Fluoro-1,2,3,4-tetrahydroquinoline derivatives. Due to the limited availability of extensive public data on these specific compounds, this document draws upon published research on structurally related tetrahydroquinoline and fluoroquinolone analogs to offer a representative analysis of their potential anticancer and antimicrobial activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.
Comparison of Anticancer Activity
The in vitro cytotoxic activity of novel tetrahydroquinoline derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. The data is compiled from studies on various substituted tetrahydroquinoline and quinolone derivatives to provide a comparative perspective.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Tetrahydroquinolinone 20d | HCT-116 (Colon) | 12.04 ± 0.57 | - | - |
| A-549 (Lung) | 12.55 ± 0.54 | - | - | |
| Pyrazolo quinoline derivative 15 | MCF-7 (Breast) | 15.16 | 5-FU | 3.24 |
| HepG-2 (Liver) | 18.74 | 5-FU | 8.91 | |
| A-549 (Lung) | 18.68 | 5-FU | 4.40 | |
| Morpholine-Substituted THQ 10e | A-549 (Lung) | 0.033 ± 0.003 | Everolimus | - |
| 5-Fluorouracil | - | |||
| Morpholine-Substituted THQ 10h | MCF-7 (Breast) | 0.087 ± 0.007 | Everolimus | - |
| 5-Fluorouracil | - | |||
| Morpholine-Substituted THQ 10d | A-549 (Lung) | 0.062 ± 0.01 | Everolimus | - |
| MCF-7 (Breast) | 0.58 ± 0.11 | |||
| MDA-MB-231 (Breast) | 1.003 ± 0.008 |
Comparison of Antimicrobial Activity
The antimicrobial potential of fluoroquinolone and quinoline derivatives is well-established. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism, is a key parameter in assessing this activity. The table below presents MIC values for various quinoline derivatives against a range of pathogenic bacteria.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Quinolone Derivative 9 | S. aureus | 0.12 | - | - |
| S. pyrogens | 8 | - | - | |
| S. typhi | 0.12 | - | - | |
| P. aeruginosa | >1024 | - | - | |
| E. coli | 0.12 | - | - | |
| Quinolone Derivative 10 | S. aureus | 0.24 | - | - |
| S. pyrogens | 32 | - | - | |
| S. typhi | 0.12 | - | - | |
| P. aeruginosa | >1024 | - | - | |
| E. coli | 0.12 | - | - | |
| 7-Methoxyquinoline 3l | E. coli | 7.812 | - | - |
| C. albicans | 31.125 | - | - | |
| 7-Methoxyquinoline 3d | E. coli | 31.25 | - | - |
| 7-Methoxyquinoline 3c | E. coli | 62.50 | - | - |
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 × 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Visualizations
PI3K/AKT/mTOR Signaling Pathway and Potential Inhibition by Tetrahydroquinoline Derivatives
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Some tetrahydroquinoline derivatives have been shown to inhibit this pathway, making it a key target for anticancer drug development.[1][2][3]
Caption: PI3K/AKT/mTOR signaling pathway with potential inhibition points by tetrahydroquinoline derivatives.
Experimental Workflow for Biological Evaluation
The following diagram illustrates a typical workflow for the initial biological evaluation of novel chemical compounds.
Caption: A generalized workflow for the biological evaluation of novel compounds.
References
Safety Operating Guide
Proper Disposal of 7-Fluoro-1,2,3,4-tetrahydroquinoline: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 7-Fluoro-1,2,3,4-tetrahydroquinoline. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and regulatory compliance. The following guidelines are based on general best practices for the disposal of halogenated organic compounds and should be supplemented by a thorough review of local, state, and federal regulations.
Hazard Assessment and Waste Classification
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a hazard assessment must be conducted based on its chemical structure. As a fluorinated aromatic amine, it should be treated as a hazardous substance. The following table summarizes the potential hazards based on analogous compounds.
| Hazard Category | Potential Hazard Description | Recommended Precautions |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. |
| Skin Corrosion/Irritation | May cause skin irritation. | Avoid direct contact with skin. In case of contact, wash immediately with soap and water. |
| Eye Damage/Irritation | May cause serious eye irritation. | Wear safety goggles or a face shield. In case of contact, rinse cautiously with water for several minutes. |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment and harmful to aquatic life. | Do not dispose of down the drain or in general waste. Prevent release into the environment. |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with the Resource Conservation and Recovery Act (RCRA) and relevant EPA guidelines.[1][2][3] The following protocol outlines the necessary steps for its safe disposal.
1. Waste Identification and Segregation:
-
Characterize the waste as a "halogenated organic waste."[4]
-
Do not mix with non-halogenated solvents or other waste streams to prevent hazardous reactions and ensure proper disposal routing.[5][6]
2. Containerization and Labeling:
-
Collect waste this compound in a designated, compatible, and leak-proof container.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[7][8]
3. Accumulation in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][7]
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
Ensure the container is kept closed except when adding waste.
4. Transfer to a Central Accumulation Area (CAA):
-
Once the container is full, or as per your institution's guidelines, arrange for the transfer of the waste to your facility's Central Accumulation Area (CAA).
-
This transfer must be performed by trained personnel.
5. Final Disposal by a Licensed Vendor:
-
The disposal of the hazardous waste from the CAA must be handled by a licensed hazardous waste disposal company.[5]
-
Ensure that all shipping manifests and documentation are completed accurately to maintain a "cradle-to-grave" record of the waste.[9][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to stay informed about any changes in regulations.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. bucknell.edu [bucknell.edu]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. dnr.mo.gov [dnr.mo.gov]
Personal protective equipment for handling 7-Fluoro-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 7-Fluoro-1,2,3,4-tetrahydroquinoline. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its analogs are classified as hazardous chemicals. Based on data from similar compounds, it is presumed to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin, eye, and respiratory irritation.[1][2] Therefore, a comprehensive approach to personal protection is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield.[3] | Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a disposable gown made of polyethylene-coated polypropylene or other resistant laminate materials, and full-body coverage.[3] | Prevents skin contact which can lead to irritation.[1][2] Contaminated clothing should be removed and washed before reuse. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates, or a full-face supplied air respirator, especially in cases of inadequate ventilation. | Prevents inhalation of dust, mists, or vapors which may cause respiratory irritation.[1][2] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][2] |
| Hand Protection | Inspect gloves prior to use and use proper glove removal technique to avoid skin contact with the outer surface of the glove. | Ensures the integrity of the protective barrier and prevents accidental exposure during de-gloving. |
Experimental Protocols: Handling and Disposal Procedures
Handling this compound:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] Read and understand the Safety Data Sheet (SDS) for this or a closely related compound.
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation.[1][2]
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing and Transferring:
-
During the Experiment:
-
After Handling:
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Decontaminate all surfaces and equipment used.
-
Properly remove and dispose of contaminated PPE.
-
Disposal Plan:
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
-
Disposal:
Visual Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
